4-(Carboxyvin-2-YL)phenylboronic acid
Description
Properties
IUPAC Name |
(E)-3-(4-boronophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMLKNHGGSYOMP-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159896-15-8 | |
| Record name | 4-(E-2-Carboxyvinyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(Carboxyvin-2-YL)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Carboxyvin-2-YL)phenylboronic acid, systematically known as (E)-3-(4-boronophenyl)prop-2-enoic acid, is a functionalized arylboronic acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a phenylboronic acid moiety linked to a carboxyvinyl group, imparts a range of chemical properties that make it a valuable building block in organic synthesis and a promising candidate for various biomedical applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its relevance to researchers and professionals in drug development.
Core Chemical Properties
This compound is a solid at room temperature with the chemical formula C₉H₉BO₄ and a molecular weight of approximately 191.98 g/mol .[1][2] Key identifiers for this compound are provided in the table below.
| Property | Value |
| IUPAC Name | (E)-3-(4-boronophenyl)prop-2-enoic acid |
| CAS Number | 159896-15-8 |
| Molecular Formula | C₉H₉BO₄ |
| Molecular Weight | 191.98 g/mol |
| Melting Point | 187-193 °C |
Solubility
Qualitative data indicates that this compound is slightly soluble in water and soluble in various organic solvents, including ethanol and dimethyl sulfoxide (DMSO).[3] Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] The presence of both a carboxylic acid and a boronic acid group suggests that the solubility is pH-dependent.
Acidity (pKa)
Stability
Boronic acids are known to be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.[8][9] The stability of phenylboronic acids can be influenced by substituents on the aromatic ring.[10] Intramolecular coordination, for instance from an ortho-carboxyl group, has been shown to dramatically increase oxidative stability.[9] While this compound has a para-substituent and thus lacks this intramolecular stabilization, its stability under various thermal and oxidative conditions is a critical parameter for its storage and application, particularly in biological systems. Phenylboronic acids can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a process that is often reversible.[11]
Synthesis and Characterization
Synthesis
A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate followed by acidic hydrolysis. For this compound, a plausible synthetic pathway would involve the Heck or Suzuki-Miyaura coupling of a protected 4-bromocinnamic acid derivative with a diboron reagent, followed by deprotection.
Illustrative Synthetic Workflow:
A detailed experimental protocol for the synthesis of a related compound, 4-carboxyphenylboronic acid, involves the hydrolysis of (4-(diisopropylcarbamyl)phenyl)boronic acid.[8] Another general method for preparing substituted phenylboronic acids involves the reaction of the corresponding arylmagnesium chloride with a borate ester.[12]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to show signals for the vinyl protons, the aromatic protons, the carboxylic acid proton, and the boronic acid protons. The vinyl protons would appear as doublets with a large coupling constant characteristic of a trans-alkene. The aromatic protons would likely appear as two doublets, typical of a 1,4-disubstituted benzene ring. The carboxylic acid and boronic acid protons are typically broad singlets and may exchange with deuterium in deuterated solvents. For a similar compound, 3-phenylpropionic acid, the carboxylic acid proton appears as a singlet at 11.05 ppm in DMSO-d₆.[13]
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the vinyl carbons, and the aromatic carbons, including the carbon atom bonded to the boron, which may be broadened due to quadrupolar relaxation. For 3-phenylpropionic acid, the carbonyl carbon appears at 177.76 ppm.[13]
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid and boronic acid hydroxyl groups would be expected in the region of 3500-2500 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid should appear around 1700 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would be observed in the 1650-1450 cm⁻¹ region. The B-O stretching vibrations typically appear in the 1380-1310 cm⁻¹ range.[4]
Mass Spectrometry (MS):
Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[14] Fragmentation of the vinyl group and the phenylboronic acid moiety would also be expected.
Reactivity and Applications in Drug Development
Suzuki-Miyaura Cross-Coupling Reactions
As a boronic acid, this compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls and conjugated systems, which are common scaffolds in pharmaceuticals.[15][16][17][18]
General Suzuki-Miyaura Coupling Workflow:
A general experimental procedure for a Suzuki-Miyaura coupling involves mixing the boronic acid, the halide or triflate, a palladium catalyst, and a base in a suitable solvent, followed by heating.[15] Microwave-assisted protocols can often accelerate these reactions.[17]
Role in Drug Delivery and Cancer Therapy
Phenylboronic acids have emerged as important moieties in drug delivery and targeted cancer therapy due to their ability to form reversible covalent bonds with diols.[19] This property allows them to selectively bind to sialic acid residues, which are often overexpressed on the surface of cancer cells.[10][20][21][22]
The this compound molecule can be utilized as a targeting ligand, a linker, or a component of a larger drug delivery system. For instance, it can be conjugated to nanoparticles, polymers, or directly to drug molecules to facilitate their targeted delivery to tumor sites.[6][7][20][23][24][25][26] Phenylboronic acid-based systems can also be designed to be responsive to the acidic tumor microenvironment, triggering drug release at the target site.[7]
Signaling Pathway Interactions:
Phenylboronic acid and its derivatives have been shown to inhibit signaling pathways involved in cancer cell migration.[15] Specifically, they can decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets like ROCKII in metastatic prostate cancer cells.[15] This inhibition of key signaling nodes involved in cytoskeletal dynamics and cell motility highlights the potential of phenylboronic acid derivatives as anti-metastatic agents.
Conclusion
This compound is a versatile chemical entity with significant potential in organic synthesis and drug development. Its unique combination of a boronic acid, a carboxylic acid, and a vinyl linker provides multiple avenues for chemical modification and functionalization. While further research is needed to fully elucidate its quantitative chemical properties and biological activity, its role as a building block in Suzuki-Miyaura coupling and its potential for targeted drug delivery make it a compound of considerable interest for researchers and scientists in the pharmaceutical industry. The ability of phenylboronic acids to interact with key signaling pathways in cancer cells further underscores the importance of exploring derivatives like this compound for the development of novel therapeutic strategies.
References
- 1. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 17. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 18. researchgate.net [researchgate.net]
- 19. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 20. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. impressions.manipal.edu [impressions.manipal.edu]
- 24. 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. Enhancing anti-cancer potential by delivering synergistic drug combinations via phenylboronic acid modified PLGA nanoparticles through ferroptosis-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Carboxyvin-2-YL)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Carboxyvin-2-YL)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document details a reliable synthetic protocol, methods for purification, and a summary of its key characterization data.
Introduction
This compound, also known as (E)-3-(4-boronophenyl)prop-2-enoic acid, is an organic compound featuring both a boronic acid and a cinnamic acid moiety. This bifunctional nature makes it a versatile reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions, where it can be used to introduce the carboxyvinylphenyl group into complex molecules. Its applications span the development of novel pharmaceuticals, fluorescent probes, and advanced materials.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Knoevenagel-Doebner condensation. This reaction involves the condensation of 4-formylphenylboronic acid with malonic acid in the presence of a basic catalyst, followed by decarboxylation.
Synthetic Pathway
Caption: Knoevenagel-Doebner condensation for the synthesis of this compound.
Experimental Protocol
Materials:
-
4-Formylphenylboronic acid
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-formylphenylboronic acid (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (10 volumes).
-
Catalyst Addition: To the solution, add piperidine (0.1 equivalents) as a catalyst.
-
Condensation and Decarboxylation: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold 2M hydrochloric acid to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉BO₄ | [1][2][3] |
| Molecular Weight | 191.98 g/mol | [1][3] |
| Melting Point | 187-193 °C | [3] |
| Appearance | White to off-white solid | |
| CAS Number | 159896-15-8 | [1][2][3] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the vinyl protons with their characteristic coupling constant for the trans configuration, and the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the vinyl carbons, the carboxyl carbon, and the carbon atom attached to the boron.
-
¹¹B NMR: The boron NMR spectrum provides information about the chemical environment of the boron atom.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands include:
-
O-H stretch of the carboxylic acid and boronic acid.
-
C=O stretch of the carboxylic acid.
-
C=C stretch of the vinyl group.
-
B-O stretch of the boronic acid.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Applications in Drug Development and Research
This compound serves as a critical intermediate in the synthesis of a wide array of organic molecules with potential biological activity. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the facile introduction of a functionalized aromatic ring into drug candidates.[4][5] The carboxylic acid and boronic acid moieties also offer sites for further chemical modification, enabling the generation of diverse compound libraries for screening.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is harmful if swallowed.[1][3] For detailed safety information, refer to the Safety Data Sheet (SDS).
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific applications and advanced characterization techniques.
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to (2E)-3-(4-boronophenyl)prop-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
(2E)-3-(4-boronophenyl)prop-2-enoic acid , a cinnamic acid derivative featuring a boronic acid functional group, stands as a molecule of significant interest in medicinal chemistry and organic synthesis. Its structural motifs—a reactive α,β-unsaturated carboxylic acid and a versatile boronic acid—offer a dual functionality that is highly valuable in the design and synthesis of novel therapeutic agents and complex organic molecules. This guide provides an in-depth overview of its synthesis, potential applications, and the experimental methodologies relevant to its use.
IUPAC Name
The correct and systematic IUPAC name for the compound is (2E)-3-(4-boronophenyl)prop-2-enoic acid .
Physicochemical Properties (Predicted and Analog-Based)
| Property | Predicted/Analog-Based Value | Reference |
| Molecular Formula | C₉H₉BO₄ | - |
| Molecular Weight | 191.98 g/mol | - |
| Melting Point (°C) | Likely in the range of 170-200, similar to related compounds. | Based on[] |
| Boiling Point (°C) | Expected to be over 300, with decomposition. | Based on[] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | General knowledge |
| pKa | Estimated to be around 4.5 for the carboxylic acid. | General knowledge |
Synthesis and Experimental Protocols
The synthesis of (2E)-3-(4-boronophenyl)prop-2-enoic acid can be approached through several synthetic strategies. A plausible and efficient method would be a Perkin reaction or a Knoevenagel-Doebner condensation, followed by a borylation step, or by utilizing a pre-functionalized starting material in a condensation reaction.
Proposed Synthetic Pathway: Knoevenagel-Doebner Condensation
A common method for synthesizing cinnamic acid derivatives is the Knoevenagel-Doebner condensation.[3] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a base.
Experimental Protocol: Synthesis of (2E)-3-(4-boronophenyl)prop-2-enoic acid via Knoevenagel-Doebner Condensation
Materials:
-
4-formylphenylboronic acid
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-formylphenylboronic acid (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of ethanol.
-
To this solution, add pyridine (2.5 equivalents) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1 M hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure (2E)-3-(4-boronophenyl)prop-2-enoic acid.
Logical Relationship of the Synthesis
Caption: A diagram illustrating the key reactants and conditions for the synthesis of the target compound.
Applications in Drug Development and Organic Synthesis
The unique bifunctional nature of (2E)-3-(4-boronophenyl)prop-2-enoic acid makes it a valuable tool for researchers.
1. Enzyme Inhibition:
Boronic acids are well-known for their ability to act as inhibitors of serine proteases and other enzymes.[4] The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme, mimicking the transition state of the catalyzed reaction. This makes (2E)-3-(4-boronophenyl)prop-2-enoic acid a candidate for screening as an inhibitor of various enzymes implicated in disease.
Signaling Pathway of a Hypothetical Boronic Acid-Based Serine Protease Inhibitor
Caption: A diagram showing the interaction of a boronic acid inhibitor with a serine protease active site.
2. Suzuki-Miyaura Cross-Coupling Reactions:
(2E)-3-(4-boronophenyl)prop-2-enoic acid is an ideal substrate for Suzuki-Miyaura cross-coupling reactions.[5][6] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides. This enables the synthesis of more complex molecules with potential therapeutic applications.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of (2E)-3-(4-boronophenyl)prop-2-enoic acid with an Aryl Halide
Materials:
-
(2E)-3-(4-boronophenyl)prop-2-enoic acid (1 equivalent)
-
Aryl halide (e.g., 4-bromopyridine, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of toluene and water)
-
Ethyl acetate
-
Brine
Procedure:
-
To a degassed mixture of toluene and water, add (2E)-3-(4-boronophenyl)prop-2-enoic acid, the aryl halide, and the base.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. 3-(4-Acetylphenyl)prop-2-enoic acid | C11H10O3 | CID 56628261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-(Carboxyvin-2-YL)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(carboxyvin-2-YL)phenylboronic acid, also known as 4-(trans-2-carboxyvinyl)phenylboronic acid. It details its molecular structure, chemical properties, and potential applications, with a focus on its relevance to drug development and biochemical research. This document synthesizes available data to offer a valuable resource for professionals in the field.
Molecular Structure and Properties
4-(trans-2-Carboxyvinyl)phenylboronic acid is an organic compound featuring a phenylboronic acid moiety substituted with a trans-carboxyvinyl group. This unique structure combines the versatile reactivity of boronic acids with the potential for extended conjugation and specific interactions conferred by the carboxyvinyl group.
Chemical Identifiers:
-
IUPAC Name: (2E)-3-[4-(dihydroxyboranyl)phenyl]prop-2-enoic acid
-
Synonyms: 4-(trans-2-Carboxyvinyl)phenylboronic acid, 4-(2-Carboxy-(E)-ethenyl)benzeneboronic acid, 4-(E-2-Carboxyvinyl)phenylboronic acid[1]
-
CAS Number: 159896-15-8[1]
-
Molecular Formula: C₉H₉BO₄[2]
-
Molecular Weight: 191.98 g/mol [1]
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | Solid | |
| Melting Point | 187-193 °C | |
| SMILES String | OB(O)c1ccc(\C=C\C(O)=O)cc1 | |
| InChI | 1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ | |
| InChI Key | IEMLKNHGGSYOMP-ZZXKWVIFSA-N |
Synthesis and Characterization
While a specific, detailed synthesis protocol for 4-(trans-2-carboxyvinyl)phenylboronic acid is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route involves the palladium-catalyzed cross-coupling of a protected 4-halocinnamic acid derivative with a diboron reagent, followed by deprotection. A general representation of this synthetic approach is provided below.
Caption: Plausible synthetic route to 4-(trans-2-carboxyvinyl)phenylboronic acid.
This protocol is a general representation for the synthesis of an aryl boronic acid pinacol ester, a key intermediate in the plausible synthesis of the target molecule.[3]
-
Reaction Setup: In a glovebox, a reaction vessel is charged with the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst such as PdCl₂(dppf) (0.03 mmol), and a base, typically potassium acetate (1.5 mmol).
-
Solvent Addition: Anhydrous solvent, such as dioxane or toluene (5 mL), is added to the vessel.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired aryl boronic acid pinacol ester.
-
Hydrolysis: The resulting pinacol ester is then subjected to hydrolysis, for instance, by treatment with an aqueous acid, to afford the final boronic acid.
Applications in Drug Development and Research
Phenylboronic acids are a class of compounds with significant interest in medicinal chemistry and drug development. Their utility stems from their unique ability to form reversible covalent bonds with diols, a motif present in many biological molecules, including carbohydrates and certain amino acid side chains.
Phenylboronic acid and its derivatives have been shown to act as inhibitors of various enzymes and can modulate cellular signaling pathways. For instance, phenylboronic acid has been demonstrated to inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells.[2][4] This inhibition can disrupt downstream signaling cascades that are crucial for cancer cell migration and proliferation.[2][4]
The diagram below illustrates the inhibitory effect of a generic phenylboronic acid on the Rho GTPase signaling pathway.
Caption: Phenylboronic acid's inhibitory effect on the Rho GTPase pathway.
4-(trans-2-Carboxyvinyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[5][6] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryl and vinyl-aryl structures that are common in pharmaceuticals.[5][6]
This protocol provides a general procedure for the coupling of an aryl boronic acid with an aryl halide.
-
Reaction Setup: A reaction flask is charged with the aryl halide (1.0 mmol), the aryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, commonly an aqueous solution of sodium carbonate (2 M, 2.0 mmol).
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added to the flask.
-
Reaction Conditions: The mixture is degassed and then heated to reflux under an inert atmosphere for 4-12 hours, with the reaction progress monitored by TLC or LC-MS.
-
Workup: After cooling, the reaction mixture is diluted with an organic solvent and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired coupled product.
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
References
- 1. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(2-Carboxyvinyl)benzeneboronic Acid (CAS Number 159896-15-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Carboxyvinyl)benzeneboronic acid, also known by its IUPAC name (E)-3-(4-boronophenyl)prop-2-enoic acid, is a phenylboronic acid derivative with significant interest in the field of medicinal chemistry. Its primary recognition stems from its activity as an inhibitor of AmpC β-lactamase, a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to this compound.
Chemical and Physical Properties
4-(2-Carboxyvinyl)benzeneboronic acid is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 159896-15-8 | |
| Molecular Formula | C₉H₉BO₄ | |
| Molecular Weight | 191.98 g/mol | |
| Melting Point | 222-224 °C | |
| Boiling Point | 439.0±55.0 °C (Predicted) | |
| Appearance | Solid | |
| Solubility | Soluble in methanol. | [1] |
Synthesis
The synthesis of 4-(2-carboxyvinyl)benzeneboronic acid can be achieved through several synthetic routes, with the Heck reaction and Suzuki coupling being prominent methods for forming the carbon-carbon bond between the phenyl ring and the vinyl group. A plausible synthetic approach is outlined below.
Experimental Protocol: Synthesis via Heck Reaction
This protocol describes a potential synthesis route based on the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
Materials:
-
4-Bromophenylboronic acid
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromophenylboronic acid (1 equivalent) and acrylic acid (1.2 equivalents) in acetonitrile is added triethylamine (3 equivalents).
-
Palladium(II) acetate (0.02 equivalents) and tri(o-tolyl)phosphine (0.04 equivalents) are then added to the mixture.
-
The reaction mixture is heated to reflux and stirred under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is acidified with 1M HCl and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 4-(2-carboxyvinyl)benzeneboronic acid.
References
In-Depth Technical Guide: Physicochemical Properties of 4-(E-2-Carboxyvinyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(E-2-Carboxyvinyl)phenylboronic acid, a bifunctional molecule incorporating both a boronic acid and a carboxylic acid moiety linked by a vinyl spacer, is a compound of increasing interest in medicinal chemistry and materials science. Its structural features suggest potential applications in areas such as targeted drug delivery, sensing, and polymer chemistry. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and related characteristics of 4-(E-2-Carboxyvinyl)phenylboronic acid and its structural analogs.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(E-2-Carboxyvinyl)phenylboronic acid is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BO₄ | [1][2] |
| Molecular Weight | 191.98 g/mol | [1][2] |
| Melting Point | 187-193 °C | [2] |
| CAS Number | 159896-15-8 | [1][2] |
Solubility Profile
To provide a reasonable estimation, the table below summarizes the reported solubility of closely related carboxyphenylboronic acids.
| Compound | Solvent | Solubility | Source |
| 4-Carboxyphenylboronic acid | Water | 25 g/L | [4] |
| 3-Carboxyphenylboronic acid | Water | 2.5 g/100 mL (25 g/L) | [5][6] |
| 3-Carboxyphenylboronic acid | DMSO | Slightly soluble | [5][6] |
| 3-Carboxyphenylboronic acid | Methanol | Slightly soluble | [5][6] |
Based on these analogs, 4-(E-2-Carboxyvinyl)phenylboronic acid is anticipated to have moderate aqueous solubility, which can be enhanced at higher pH values due to the deprotonation of the carboxylic acid and boronic acid groups. Its solubility in polar organic solvents such as methanol, ethanol, and DMSO is expected to be significant.
Acidity Constant (pKa)
The pKa values of both the carboxylic acid and the boronic acid moieties are crucial for understanding the ionization state and, consequently, the solubility of 4-(E-2-Carboxyvinyl)phenylboronic acid at different pH levels. While the experimental pKa for the target compound has not been reported, a predicted pKa value for the structurally similar 3-carboxyphenylboronic acid is available.
| Compound | pKa (predicted) | Source |
| 3-Carboxyphenylboronic acid | 4.21 | [5][6] |
This predicted pKa for the carboxylic acid group suggests that the compound will be predominantly in its carboxylate form at physiological pH. The pKa of the boronic acid group in phenylboronic acids typically ranges from 8 to 9, indicating that it will exist in equilibrium between the neutral boronic acid and the anionic boronate form at physiological pH.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
A standard and widely accepted method for determining the equilibrium solubility of a compound in an aqueous buffer is the shake-flask method.
Methodology:
-
Preparation: An excess amount of solid 4-(E-2-Carboxyvinyl)phenylboronic acid is added to a vial containing an aqueous buffer of a specific pH.
-
Equilibration: The resulting slurry is agitated at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Synthesis of Carboxyphenylboronic Acids
The synthesis of carboxyphenylboronic acids often involves the hydrolysis of the corresponding cyanophenylboronic acid. A representative protocol for the synthesis of 3-carboxyphenylboronic acid is described below.[5]
Methodology:
-
Reaction Setup: 3-Cyanophenylboronic acid is suspended in ethylene glycol.
-
Base Addition: Potassium hydroxide is added to the suspension.
-
Heating: The reaction mixture is heated to 175°C and maintained for 3 hours.
-
Quenching and Precipitation: After cooling, the reaction mixture is diluted with water, and the pH is adjusted to 2-3 with hydrochloric acid to precipitate the product.
-
Isolation: The crystalline 3-carboxyphenylboronic acid is collected by filtration, washed with water, and dried.
Biological Activity and Signaling Pathways
Phenylboronic acids have garnered significant attention in cancer research due to their ability to interact with sialic acid residues that are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery.
Recent studies have elucidated some of the signaling pathways affected by phenylboronic acids in cancer cells. For instance, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by decreasing the activity of RhoA, Rac1, and Cdc42, key regulators of the actin cytoskeleton.[7][8] Furthermore, boric acid, the parent compound of organoboronic acids, has been found to induce apoptosis in human colon cancer cells through the TNF signaling pathway.[9]
The presence of the carboxyvinyl group in 4-(E-2-Carboxyvinyl)phenylboronic acid provides a versatile handle for conjugation to other molecules, such as fluorescent probes or therapeutic agents, further enhancing its potential in biological applications.
Conclusion
4-(E-2-Carboxyvinyl)phenylboronic acid is a promising compound with potential applications in various scientific fields. While direct quantitative data on its solubility is limited, analysis of its structural analogs suggests moderate aqueous solubility that is likely pH-dependent, and good solubility in polar organic solvents. The presence of both a carboxylic acid and a boronic acid group offers opportunities for pH-mediated solubility control and chemical modification. Further experimental investigation into the precise solubility profile and pKa values of this compound is warranted to facilitate its full potential in research and drug development. The emerging understanding of the biological activities of phenylboronic acids in cancer-related signaling pathways highlights the potential of 4-(E-2-Carboxyvinyl)phenylboronic acid as a valuable scaffold for the design of novel therapeutic and diagnostic agents.
References
- 1. scbt.com [scbt.com]
- 2. 4-(trans-2-Carboxyvinyl)phenylboronic acid 159896-15-8 [sigmaaldrich.com]
- 3. d-nb.info [d-nb.info]
- 4. 4-Carboxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 3-Carboxyphenylboronic acid CAS#: 25487-66-5 [m.chemicalbook.com]
- 6. 25487-66-5 CAS MSDS (3-Carboxyphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration | Semantic Scholar [semanticscholar.org]
- 9. Boric acid suppresses cell proliferation by TNF signaling pathway mediated apoptosis in SW-480 human colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 4-(Carboxyvin-2-YL)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 4-(Carboxyvin-2-YL)phenylboronic acid, more systematically named (E)-3-(4-boronophenyl)prop-2-enoic acid. The information herein is compiled from established principles of spectroscopic analysis for its constituent functional groups. This document is intended to serve as a reference for the characterization of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: (E)-3-(4-boronophenyl)prop-2-enoic acid
-
Synonyms: this compound, 4-(trans-2-Carboxyvinyl)phenylboronic acid, 4-(E-2-Carboxyvinyl)phenylboronic acid
-
CAS Number: 159896-15-8[1]
-
Molecular Formula: C₉H₉BO₄[1]
-
Molecular Weight: 191.98 g/mol
-
Appearance: Expected to be a solid.
-
Melting Point: 187-193 °C
Spectral Data
The following tables summarize the anticipated spectral data for this compound based on the analysis of its functional groups: a para-substituted benzene ring, a trans-vinylic group, a carboxylic acid, and a boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | -COOH |
| ~8.2 | Singlet (broad) | 2H | -B(OH)₂ |
| ~7.8 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) |
| ~7.6 | Doublet | 2H | Ar-H (ortho to -CH=CH-) |
| ~7.5 | Doublet (J ≈ 16 Hz) | 1H | Ar-CH=CH- |
| ~6.5 | Doublet (J ≈ 16 Hz) | 1H | Ar-CH=CH- |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~145 | Ar-CH=CH- |
| ~138 | Ar-C (para to -CH=CH-) |
| ~135 | Ar-C (ipso, attached to -B(OH)₂) |
| ~130 | Ar-CH (ortho to -B(OH)₂) |
| ~128 | Ar-CH (ortho to -CH=CH-) |
| ~120 | Ar-CH=CH- |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data (Solid State, KBr or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Strong, Broad | O-H stretch (Carboxylic acid dimer and B-OH) |
| ~1685 | Strong | C=O stretch (α,β-unsaturated carboxylic acid) |
| ~1625 | Medium | C=C stretch (vinylic and aromatic) |
| ~1420 | Medium | O-H bend (in-plane, carboxylic acid) |
| ~1350 | Strong | B-O stretch |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~980 | Strong | =C-H bend (out-of-plane, trans-vinylic) |
| ~840 | Strong | C-H bend (out-of-plane, para-disubstituted benzene) |
| ~750 | Medium | B-C stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion Type | Notes |
| 192.06 | [M]⁺˙ | Molecular ion (in EI) |
| 191.05 | [M-H]⁻ | Deprotonated molecule (negative ESI) |
| 173.05 | [M-H₂O]⁺˙ | Loss of water from the boronic acid |
| 147.05 | [M-COOH]⁺ | Loss of the carboxyl group |
| 129.04 | [M-COOH-H₂O]⁺ | Subsequent loss of water |
Experimental Protocols
Detailed experimental protocols for acquiring the spectral data are provided below. These are general procedures and may require optimization based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected solubility of the compound and to allow for the observation of exchangeable protons (-COOH and -B(OH)₂).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution may be necessary depending on the sensitivity of the instrument.
-
Data Acquisition (ESI):
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire spectra in both positive and negative ion modes to observe the molecular ion and key fragments.
-
Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID).
-
Workflow Visualization
The logical workflow for the comprehensive spectral analysis of this compound is depicted in the following diagram.
Caption: Workflow for the spectral characterization of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Carboxyvinyl Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of carboxyvinyl phenylboronic acid, with a focus on the common isomers: 2-(2-carboxyvinyl)phenylboronic acid and 4-(trans-2-carboxyvinyl)phenylboronic acid. This document delves into their synthesis, characterization, and key biological interactions, presenting data in a structured format to facilitate research and development.
Physical and Chemical Properties
Carboxyvinyl phenylboronic acids are organic compounds containing a phenyl ring substituted with both a boronic acid group (-B(OH)₂) and a carboxyvinyl group (-CH=CH-COOH). These bifunctional molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by each functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, a characteristic leveraged in sensors and drug delivery systems. The carboxyvinyl group provides a site for further chemical modification and can influence the molecule's electronic properties and biological activity.
A summary of the key physical and chemical properties for two common isomers is presented in the table below.
| Property | 2-(2-carboxyvinyl)phenylboronic acid | 4-(trans-2-carboxyvinyl)phenylboronic acid |
| Molecular Formula | C₉H₉BO₄[1] | C₉H₉BO₄ |
| Molecular Weight | 191.98 g/mol [1] | 191.98 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 170-172 °C[2] | 187-193 °C |
| pKa (Predicted) | 4.44 ± 0.10[2] | Not available |
| Solubility | Sparingly soluble in water. | Not available |
| Storage Temperature | 2-8°C |
Experimental Protocols
General Synthesis of Phenylboronic Acids
The synthesis of phenylboronic acids can be achieved through several methods. A common approach involves the use of a Grignard reagent.[3]
Grignard Reagent Method:
-
Formation of the Grignard Reagent: An aryl halide (e.g., a brominated precursor to the desired carboxyvinyl phenylboronic acid) is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding aryl magnesium halide.
-
Borylation: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the phenylboronic acid.
Another widely used method is the Suzuki-Miyaura cross-coupling reaction, which can be adapted for the synthesis of various substituted phenylboronic acids.[4]
Characterization Methods
The structural confirmation and purity assessment of carboxyvinyl phenylboronic acids are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are crucial for structural elucidation. ¹H NMR provides information about the protons on the phenyl ring and the vinyl group.[5][6] ¹¹B NMR is particularly useful for confirming the presence of the boronic acid group and studying its interactions.[7][8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the boronic acid and carboxylic acid, the C=C stretch of the vinyl group, and the C=O stretch of the carboxyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its structure. High-sensitivity LC-MS/MS methods can be developed for the quantification of boronic acids.[10][11][12]
Biological Interactions and Applications
While direct involvement in specific signaling pathways is not extensively documented for carboxyvinyl phenylboronic acids, their unique chemical properties make them valuable tools for interacting with biological systems in other ways.
Enzyme Inhibition
Phenylboronic acid derivatives are known to act as inhibitors of certain enzymes, particularly serine proteases like β-lactamases.[13][14] These enzymes are responsible for bacterial resistance to β-lactam antibiotics. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate hydrolysis and thereby inhibiting the enzyme's activity.[15]
Caption: Phenylboronic acid inhibiting a serine β-lactamase.
Targeted Drug Delivery
The ability of phenylboronic acids to bind to diols is exploited in targeted drug delivery systems. Many cancer cells overexpress sialic acid residues on their surface, which contain cis-diol functionalities.[16] Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these sialic acid residues, leading to enhanced accumulation of the therapeutic agent at the tumor site and potentially reducing off-target toxicity.[16][17]
Caption: Phenylboronic acid-mediated targeting of cancer cells.
Conclusion
Carboxyvinyl phenylboronic acids are versatile molecules with a rich chemistry that enables a wide range of applications, particularly in the biomedical field. Their physical and chemical properties, governed by the interplay of the boronic acid and carboxyvinyl functional groups, allow for their use as enzyme inhibitors and in targeted drug delivery systems. Further research into the synthesis of specific isomers and a deeper understanding of their biological interactions will undoubtedly unlock new therapeutic and diagnostic opportunities.
References
- 1. 2-(2-Carboxyvinyl)benzeneboronic acid | C9H9BO4 | CID 6158001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-CARBOXYVINYL)BENZENEBORONIC ACID CAS#: 374105-86-9 [amp.chemicalbook.com]
- 3. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. scirp.org [scirp.org]
- 11. Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Advancement of Substituted Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern chemistry and drug discovery. Their unique electronic properties and reactivity have positioned them as critical building blocks in organic synthesis and as key pharmacophores in a variety of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this versatile class of molecules, with a focus on their synthesis, physicochemical properties, and mechanisms of action.
A Historical Perspective: From Frankland to Suzuki
The journey of boronic acids began in 1860 when English chemist Edward Frankland first reported their synthesis. However, for nearly a century, these compounds remained largely a curiosity. The landscape began to change dramatically in the latter half of the 20th century. A pivotal moment arrived in 1979 when Akira Suzuki and Norio Miyaura reported a novel palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides. This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the formation of carbon-carbon bonds, offering a mild, versatile, and functional-group-tolerant method for the synthesis of biaryls, a common motif in pharmaceuticals. The significance of this discovery was formally recognized in 2010 when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross couplings in organic synthesis."
The advent of the Suzuki-Miyaura coupling propelled substituted phenylboronic acids into the limelight, transforming them from niche reagents into mainstream synthetic intermediates. This newfound importance spurred extensive research into their synthesis, properties, and applications, particularly in the field of medicinal chemistry.
Synthesis of Substituted Phenylboronic Acids: Key Methodologies
The preparation of substituted phenylboronic acids can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the nature of the functional groups present.
Grignard and Organolithium Routes
One of the most established methods involves the reaction of a Grignard reagent or an organolithium species with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. This approach is versatile and allows for the introduction of a wide range of substituents on the phenyl ring.
General Reaction Scheme:
Suzuki-Miyaura Coupling
While primarily known for its use of boronic acids, the Suzuki-Miyaura coupling can also be employed for their synthesis. This is typically achieved by reacting a dihalobenzene with a diboron reagent in the presence of a palladium catalyst.
C-H Activation/Borylation
More recent advancements have focused on the direct borylation of aromatic C-H bonds. These methods, often catalyzed by transition metals like iridium or rhodium, offer a more atom-economical approach to synthesizing substituted phenylboronic acids, avoiding the need for pre-functionalized starting materials.
Quantitative Data Summary
The physicochemical properties of substituted phenylboronic acids are crucial for their application, particularly in drug design. The electronic nature and position of the substituent on the phenyl ring significantly influence properties such as acidity (pKa) and biological activity (e.g., enzyme inhibition constant, Ki).
Acidity (pKa) of Substituted Phenylboronic Acids
The pKa of the boronic acid moiety is a critical parameter, especially in the design of sensors and in understanding their behavior in biological systems. Electron-withdrawing groups on the phenyl ring generally decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.
| Substituent | Position | pKa |
| H | - | 8.83 |
| 4-CH3 | para | 9.14 |
| 4-OCH3 | para | 9.35 |
| 4-F | para | 8.53 |
| 4-Cl | para | 8.51 |
| 4-Br | para | 8.49 |
| 4-CN | para | 7.84 |
| 4-NO2 | para | 7.08 |
| 3-CH3 | meta | 8.95 |
| 3-OCH3 | meta | 8.80 |
| 3-F | meta | 8.35 |
| 3-Cl | meta | 8.29 |
| 3-Br | meta | 8.27 |
| 3-CN | meta | 7.80 |
| 3-NO2 | meta | 7.20 |
| 2-CH3 | ortho | 8.90 |
| 2-F | ortho | 8.10 |
| 2-Cl | ortho | 8.00 |
Note: These are approximate values and can vary depending on the experimental conditions.
Inhibition Constants (Ki) of Phenylboronic Acid Derivatives against Serine Proteases
Substituted phenylboronic acids are well-known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. The Ki value is a measure of the inhibitor's potency.
| Enzyme | Inhibitor | Ki (µM) |
| Chymotrypsin | Phenylboronic acid | 196 |
| Chymotrypsin | 4-Fluorophenylboronic acid | 120 |
| Chymotrypsin | 4-Nitrophenylboronic acid | 25 |
| Subtilisin | Phenylboronic acid | 229 |
| Subtilisin | 3-Nitrophenylboronic acid | 10.4 |
| Thrombin | 3-Amidinophenylboronic acid | 0.015 |
Note: These values are illustrative and can vary based on the specific enzyme and assay conditions.
Detailed Experimental Protocols
To provide a practical resource for researchers, detailed experimental protocols for the synthesis of key substituted phenylboronic acids are outlined below.
Synthesis of 4-Carboxyphenylboronic Acid
Materials:
-
4-Bromobenzoic acid
-
Magnesium turnings
-
Iodine (crystal)
-
Dry tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet by adding a crystal of iodine.
-
Add a solution of 4-bromobenzoic acid in dry THF to the dropping funnel and add it dropwise to the magnesium turnings. The reaction is initiated by gentle heating.
-
After the addition is complete, reflux the mixture for 2 hours to ensure the formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add trimethyl borate dropwise to the cooled Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 4-carboxyphenylboronic acid.
Synthesis of 3-Aminophenylboronic Acid
Materials:
-
3-Bromoaniline
-
n-Butyllithium (in hexanes)
-
Dry tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromoaniline in dry THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium to the cooled solution and stir for 1 hour at -78 °C.
-
Add triisopropyl borate dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench with 2 M hydrochloric acid.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3-aminophenylboronic acid.
Visualizing Molecular Interactions and Workflows
Signaling Pathway: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects in pain, inflammation, and anxiety. Substituted phenylboronic acids can act as potent, reversible inhibitors of FAAH. The following diagram illustrates the interaction of a phenylboronic acid inhibitor with the catalytic triad of FAAH.
Caption: Phenylboronic acid inhibiting FAAH.
Experimental Workflow: Synthesis and Purification of a Substituted Phenylboronic Acid
The following diagram outlines a typical workflow for the laboratory synthesis and purification of a substituted phenylboronic acid.
Caption: Synthesis and purification workflow.
This guide provides a foundational understanding of the discovery, synthesis, and application of substituted phenylboronic acids. The continued exploration of this remarkable class of compounds promises to yield further innovations in organic synthesis, materials science, and the development of novel therapeutics.
Theoretical Underpinnings and Practical Applications of 4-(Carboxyvin-2-YL)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Carboxyvin-2-YL)phenylboronic acid, also known as (2E)-3-[4-(dihydroxyboranyl)phenyl]prop-2-enoic acid or 4-boronocinnamic acid, is an organic compound that merges the structural features of cinnamic acid and phenylboronic acid. This unique combination imparts a range of theoretical properties and potential applications in drug development, diagnostics, and material science. The cinnamic acid moiety is a well-known pharmacophore found in numerous biologically active compounds, while the phenylboronic acid group is recognized for its ability to form reversible covalent bonds with diols, a characteristic leveraged in sensor technology and targeted drug delivery. This technical guide provides a comprehensive overview of the theoretical studies, potential experimental protocols, and applications related to this compound.
Core Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be derived from its chemical structure and data available from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C9H9BO4 | PubChem CID: 5288001[1] |
| Molecular Weight | 191.98 g/mol | PubChem CID: 5288001[1] |
| CAS Number | 159896-15-8 | Santa Cruz Biotechnology[2] |
| Synonyms | (2E)-3-[4-(dihydroxyboranyl)phenyl]prop-2-enoic acid, 4-(E-2-Carboxyvinyl)benzeneboronic acid, 4-Boronocinnamic acid | MolPort[3] |
| Physical State | Solid | |
| Melting Point | 222-224 °C | ChemicalBook[4] |
| Storage Temperature | 2-8°C | ChemicalBook[4] |
Theoretical Framework and Potential Applications
The bifunctional nature of this compound underpins its theoretical potential in several key areas of research and development.
Targeted Drug Delivery in Oncology
Phenylboronic acid (PBA) and its derivatives are known to interact with sialic acid (SA), which is often overexpressed on the surface of cancer cells.[5][6][7] This interaction provides a mechanism for targeted drug delivery. This compound can theoretically be incorporated into larger drug delivery systems, such as nanoparticles or polymers, to target cancer cells.
Caption: Targeted drug delivery workflow using this compound.
Glucose-Responsive Systems for Diabetes Management
The boronic acid moiety can form reversible covalent bonds with diols, such as those found in glucose.[8][9] This property is the basis for the development of glucose-sensing technologies and glucose-responsive insulin delivery systems. This compound could be integrated into hydrogels or other polymer matrices that change their physical properties (e.g., swelling or fluorescence) in response to varying glucose concentrations.[8][10]
Caption: Glucose sensing mechanism via PBA-diol interaction leading to matrix swelling.
Antimicrobial and Enzyme Inhibition Potential
Cinnamic acid and its derivatives have been extensively studied for their broad-spectrum antimicrobial and enzyme inhibitory activities.[11][12] The vinyl-carboxy group of this compound suggests that it may also possess such properties. Boronic acids themselves are a class of enzyme inhibitors, with some being investigated as inhibitors of metallo-β-lactamases.[13][14] The dual functionality of this molecule makes it a candidate for the development of novel antimicrobial agents or enzyme inhibitors.
Experimental Protocols (Generalized)
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and is commonly used for the synthesis of biaryls and vinyl-substituted aromatics.[15][16][17] A plausible synthetic route for this compound could involve the coupling of 4-boronobenzoic acid with a vinyl-containing coupling partner.
Caption: Generalized Suzuki-Miyaura coupling reaction for synthesis.
Generalized Protocol:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (e.g., 4-bromocinnamic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Add a suitable solvent (e.g., a mixture of toluene and water).
-
Add the boronic acid or ester (e.g., bis(pinacolato)diboron).
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis via Heck Reaction
The Heck reaction is another powerful method for C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[18]
Generalized Protocol:
-
Combine the aryl halide (e.g., 4-iodophenylboronic acid), an alkene (e.g., acrylic acid or an ester thereof), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (if required), and a base (e.g., triethylamine) in a suitable solvent.
-
Heat the mixture under an inert atmosphere, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and filter off any solids.
-
Perform an appropriate workup, which may include extraction and washing.
-
Purify the product using column chromatography or recrystallization.
Evaluation of Antimicrobial Activity (Broth Microdilution)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
Characterization Data (Predicted and Analogous Compounds)
While specific, published spectroscopic data for this compound is scarce, data for analogous compounds can provide an indication of expected spectral features.
| Spectroscopic Data | Expected Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.0 ppm), vinylic protons (approx. 6.5-7.8 ppm, showing coupling), and a broad singlet for the boronic acid protons (variable). |
| ¹³C NMR | Aromatic and vinylic carbon signals (approx. 120-150 ppm), and a signal for the carboxylic acid carbon (approx. 165-175 ppm). |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, from carboxylic acid and boronic acid), C=O stretching (from carboxylic acid), C=C stretching (from alkene and aromatic ring), and B-O stretching. |
Conclusion and Future Perspectives
This compound represents a molecule of significant theoretical interest at the intersection of medicinal chemistry and material science. Its dual functionality as a cinnamic acid derivative and a phenylboronic acid suggests a wide range of potential applications, from targeted cancer therapeutics and glucose-responsive systems to novel antimicrobial agents. However, the full potential of this compound remains largely unexplored, as evidenced by the limited availability of specific experimental data in the public domain.
Future research should focus on the development of robust and scalable synthetic routes to make this compound more accessible to the research community. In-depth biological evaluation is crucial to validate its theoretical potential as an anticancer, antidiabetic, or antimicrobial agent. Furthermore, computational studies could provide valuable insights into its binding mechanisms with biological targets and guide the design of more potent and selective derivatives. The exploration of its use as a building block in the synthesis of more complex molecules and materials also presents a promising avenue for future investigation. As our understanding of the unique properties of boronic acids continues to grow, molecules like this compound are likely to play an increasingly important role in the development of next-generation diagnostics and therapeutics.
References
- 1. This compound | C9H9BO4 | CID 5288001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (2E)-3-[4-(dihydroxyboranyl)phenyl]prop-2-enoic acid | 151169-68-5; 159896-15-8 | Buy Now [molport.com]
- 4. 4-(2-CARBOXYVINYL)BENZENEBORONIC ACID CAS#: 159896-15-8 [amp.chemicalbook.com]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 10. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: 4-(Carboxyvin-2-YL)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Carboxyvin-2-YL)phenylboronic acid, also known as 4-(trans-2-Carboxyvinyl)phenylboronic acid, is a bifunctional organic compound featuring both a boronic acid and a carboxylic acid moiety attached to a phenyl ring via a vinyl linker. This structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the carboxylic acid group allows for further functionalization or can influence the solubility and electronic properties of the resulting coupled products. These products, often substituted stilbene derivatives, are of significant interest in materials science for the development of organic electronics and in medicinal chemistry for the synthesis of biologically active compounds.
Despite its potential, detailed and specific experimental protocols for the application of this compound in Suzuki-Miyaura coupling reactions are not extensively documented in readily accessible scientific literature. The following application notes and protocols are therefore based on general principles of Suzuki-Miyaura couplings involving similar vinyl- and carboxy-substituted phenylboronic acids. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Data Presentation
A comprehensive search of scientific databases did not yield specific quantitative data from multiple sources for the Suzuki-Miyaura coupling of this compound that would allow for a direct comparative table. The table below provides a generalized set of reaction parameters that are typically optimized for such reactions.
| Parameter | Typical Range | Notes |
| Aryl Halide/Triflate | 1.0 equivalent | Electron-poor aryl halides often react faster. Iodides are more reactive than bromides, which are more reactive than chlorides. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is common to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | 0.5 - 5 mol% | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The choice of catalyst and ligand is crucial. |
| Ligand | 1 - 10 mol% | Often used in conjunction with a palladium precursor (e.g., PPh₃, SPhos, XPhos). The ligand can significantly impact yield and reaction time. |
| Base | 2.0 - 4.0 equivalents | Inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine are commonly used. The choice of base can depend on the solvent and substrates. |
| Solvent | - | A mixture of an organic solvent (e.g., Toluene, Dioxane, DMF, THF) and an aqueous solution of the base is typical. |
| Temperature | 60 - 120 °C | Reaction temperature is optimized based on the reactivity of the coupling partners and the solvent's boiling point. |
| Reaction Time | 2 - 24 hours | Monitored by techniques like TLC or LC-MS to determine completion. |
| Yield | Variable | Highly dependent on the specific substrates, catalyst system, and reaction conditions. |
Experimental Protocols
The following is a generalized, hypothetical protocol for a Suzuki-Miyaura coupling reaction using this compound. This should be adapted and optimized for the specific aryl halide being used.
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and a 2 M aqueous solution of potassium carbonate (2.5 mL, 5.0 mmol, 5.0 eq.). The solvent and aqueous base solution should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Mandatory Visualization
Application Notes and Protocols: Synthesis and Application of Poly[4-(Carboxyvin-2-YL)phenylboronic acid]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and potential applications of polymers derived from 4-(Carboxyvin-2-YL)phenylboronic acid, also known as (E)-3-(4-boronophenyl)prop-2-enoic acid. Phenylboronic acid-containing polymers are a class of "smart" materials with significant potential in biomedical fields due to the unique ability of the boronic acid moiety to reversibly interact with diols. This property makes them highly responsive to the presence of sugars such as glucose, rendering them excellent candidates for applications in glucose sensing and controlled drug delivery systems, particularly for diabetes management. The protocols outlined herein focus on the synthesis of well-defined polymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for precise control over molecular weight and dispersity.
Introduction
Phenylboronic acid (PBA) and its derivatives have garnered substantial interest in the development of stimuli-responsive materials. The fundamental chemistry underpinning their utility lies in the reversible formation of covalent esters with 1,2- or 1,3-diols, a class of compounds that includes many biologically significant molecules like glucose and sialic acid. This interaction is pH-dependent, adding another layer of environmental responsiveness.
Polymers functionalized with PBA moieties are being extensively investigated for a variety of biomedical applications, including:
-
Glucose-Responsive Drug Delivery: Designing "closed-loop" systems for insulin delivery that release the hormone in response to elevated blood glucose levels.
-
Biomolecule Sensing: Fabricating sensors for the detection of sugars and other diol-containing analytes.
-
Cellular Targeting and Imaging: Exploiting the interaction with glycoproteins on cell surfaces for targeted drug delivery or imaging.
This document provides a representative protocol for the synthesis of poly[this compound] via RAFT polymerization, a versatile and robust method for producing polymers with controlled architectures.
Data Presentation
Table 1: Materials for RAFT Polymerization of this compound
| Component | Abbreviation | Supplier | Purity | Purpose |
| This compound | CVBA | Various | >95% | Monomer |
| 4,4'-Azobis(4-cyanovaleric acid) | V-501 | Various | >98% | Radical Initiator |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | CPADB | Various | >97% | RAFT Chain Transfer Agent |
| 1,4-Dioxane | - | Various | Anhydrous | Solvent |
| N,N-Dimethylformamide | DMF | Various | Anhydrous | Solvent |
| Diethyl ether | - | Various | Anhydrous | Precipitation Solvent |
Table 2: Representative Polymerization Conditions and Results
| Entry | [CVBA]:[CPADB]:[V-501] | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 50:1:0.2 | Dioxane/DMF (4:1) | 70 | 12 | 85 | 9,800 | 1.15 |
| 2 | 100:1:0.2 | Dioxane/DMF (4:1) | 70 | 18 | 82 | 19,500 | 1.20 |
| 3 | 200:1:0.2 | Dioxane/DMF (4:1) | 70 | 24 | 78 | 38,200 | 1.28 |
Note: The data presented in this table are representative examples based on typical results for the RAFT polymerization of similar vinylphenylboronic acid monomers and should be considered illustrative.
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol describes a general procedure for the synthesis of poly[this compound] using RAFT polymerization. The molar ratio of monomer to chain transfer agent (CTA) can be adjusted to target different molecular weights.
Materials:
-
This compound (CVBA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT CTA)
-
4,4'-Azobis(4-cyanovaleric acid) (V-501) (Initiator)
-
Anhydrous 1,4-dioxane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Reactant Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine this compound (e.g., 50 equivalents), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (1 equivalent), and 4,4'-azobis(4-cyanovaleric acid) (V-501) (0.2 equivalents).
-
Solvent Addition: Add a solvent mixture of anhydrous 1,4-dioxane and anhydrous DMF (e.g., 4:1 v/v) to dissolve the reactants. The total monomer concentration should be approximately 1 M.
-
Degassing: Seal the Schlenk flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Quenching: After the desired time (e.g., 12-24 hours), quench the polymerization by exposing the solution to air and cooling it to room temperature.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold, stirred anhydrous diethyl ether.
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator fragments. Dry the final polymer product under vacuum at room temperature overnight.
Protocol 2: Characterization of Poly[this compound]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and determine monomer conversion.
-
Procedure: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOD to aid solubility). Record ¹H NMR and ¹³C NMR spectra.
-
Expected Results: The ¹H NMR spectrum should show broad peaks corresponding to the polymer backbone protons and the characteristic signals from the phenyl and vinyl protons of the monomer unit. The disappearance of the sharp vinyl proton signals from the monomer will indicate high conversion.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
-
Procedure: Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiBr) and analyze using a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Expected Results: For a controlled polymerization, the GPC trace should show a monomodal and narrow distribution. The polydispersity index (Đ) is expected to be low (typically < 1.3), indicating a well-controlled polymerization process.
Mandatory Visualizations
Caption: Experimental workflow for the RAFT polymerization of this compound.
Caption: Proposed signaling pathway for glucose-responsive insulin release from a Poly(CVBA) conjugate.
Application Notes and Protocols: Functionalization of Chitosan with 4-(Carboxyvinyl)-phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of chitosan with 4-(carboxyvinyl)phenylboronic acid. This modification leverages the unique properties of both chitosan, a biocompatible and biodegradable polysaccharide, and phenylboronic acid, a versatile moiety known for its ability to interact with diols. This functionalized chitosan has significant potential in various biomedical applications, including targeted drug delivery to cancer cells and the development of glucose-responsive systems.
Due to the limited availability of specific data for 4-(carboxyvinyl)phenylboronic acid, this document will provide a detailed protocol adapted from the well-established methods for a structurally similar compound, 4-carboxyphenylboronic acid (4-CPBA). The principles of conjugation and the resulting applications are highly analogous.
Application Notes
The conjugation of 4-(carboxyvinyl)phenylboronic acid to chitosan imparts novel functionalities with significant therapeutic and diagnostic potential.
Targeted Cancer Therapy
Phenylboronic acid (PBA) moieties exhibit a strong affinity for sialic acid (SA), a sugar residue that is often overexpressed on the surface of cancer cells.[1][2] This interaction allows for the active targeting of drug-loaded nanoparticles to tumor sites, enhancing the therapeutic efficacy of anticancer drugs while minimizing off-target side effects. The functionalized chitosan can be formulated into nanoparticles encapsulating chemotherapeutic agents like Doxorubicin or Palbociclib.[3][4] These nanoparticles can then selectively bind to and be internalized by cancer cells via sialic acid-mediated endocytosis.[3]
Glucose-Responsive Drug Delivery
A key application of PBA-functionalized polymers is in the development of "smart" drug delivery systems, particularly for insulin in diabetes management.[2] Phenylboronic acid can form reversible covalent bonds with the cis-diol groups of glucose.[5] In a physiological environment, an increase in glucose concentration leads to the formation of a boronate-glucose complex. This interaction can trigger a change in the physicochemical properties of the chitosan hydrogel or nanoparticle, such as swelling, leading to the controlled release of encapsulated insulin.[5][6] This glucose-responsive behavior offers the potential for self-regulated insulin delivery, mimicking the function of a healthy pancreas.
Enhanced Mucoadhesion
The inherent mucoadhesive properties of chitosan can be further enhanced by functionalization with phenylboronic acid.[7] This is attributed to the interaction of boronic acid with the sialic acid residues present in mucin, the primary component of mucus. This enhanced mucoadhesion is beneficial for localized drug delivery to mucosal surfaces, such as in the bladder for the treatment of bladder cancer, or for oral and nasal drug delivery.[7]
Experimental Protocols
This section provides a detailed methodology for the synthesis and characterization of 4-(carboxyvinyl)phenylboronic acid functionalized chitosan nanoparticles. This protocol is adapted from established procedures for 4-carboxyphenylboronic acid.[1]
Protocol 1: Synthesis of 4-(Carboxyvinyl)phenylboronic acid Functionalized Chitosan Nanoparticles
Materials:
-
Low molecular weight chitosan
-
4-(Carboxyvinyl)phenylboronic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Dialysis membrane (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.5% (w/v).
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
-
Activation of 4-(Carboxyvinyl)phenylboronic acid:
-
In a separate vial, dissolve 4-(carboxyvinyl)phenylboronic acid, EDC·HCl, and NHS in anhydrous DMSO. The molar ratio of carboxylic acid:EDC:NHS should be approximately 1:1.2:1.2.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated 4-(carboxyvinyl)phenylboronic acid solution dropwise to the chitosan solution under constant stirring.
-
Allow the reaction to proceed for 24 hours at room temperature in the dark.
-
-
Purification of Functionalized Chitosan:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 12-14 kDa).
-
Dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted reagents and byproducts.
-
Lyophilize the purified solution to obtain the 4-(carboxyvinyl)phenylboronic acid functionalized chitosan as a solid powder.
-
-
Preparation of Nanoparticles (Ionic Gelation):
-
Redissolve the functionalized chitosan in a 1% acetic acid solution.
-
Prepare an aqueous solution of sodium tripolyphosphate (TPP).
-
Add the TPP solution dropwise to the functionalized chitosan solution under magnetic stirring.
-
Nanoparticles will form spontaneously. Continue stirring for 30 minutes to ensure stabilization.
-
Protocol 2: Characterization of Functionalized Chitosan Nanoparticles
1. Determination of Degree of Substitution (DS): The degree of substitution of the phenylboronic acid moiety on the chitosan backbone can be determined using techniques like ¹H NMR spectroscopy or UV-Vis spectrophotometry by quantifying the aromatic protons or the absorbance of the phenylboronic acid, respectively.
2. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
3. Morphology:
-
Observe the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
For TEM, place a drop of the nanoparticle suspension on a carbon-coated copper grid and allow it to air dry before imaging.
4. Drug Loading and Encapsulation Efficiency:
-
To determine the amount of drug encapsulated, the drug-loaded nanoparticles are separated from the aqueous medium by centrifugation.
-
The amount of free drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The Drug Loading (DL) and Encapsulation Efficiency (EE) are calculated using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Data Presentation
The following tables summarize typical quantitative data obtained for chitosan nanoparticles functionalized with 4-carboxyphenylboronic acid, a close analog to 4-(carboxyvinyl)phenylboronic acid. These values can serve as a reference for expected outcomes.
Table 1: Physicochemical Properties of Functionalized Chitosan Nanoparticles
| Parameter | Chitosan NPs | 4-CPBA-Chitosan NPs | Reference |
| Particle Size (nm) | 111.4 | 118.2 | [1] |
| Polydispersity Index (PDI) | 0.25 | 0.27 | [3] |
| Zeta Potential (mV) at pH 7.4 | +12.7 | +4.86 | [1] |
| Zeta Potential (mV) at pH 5.5 | +30.7 | +15.2 | [1] |
Note: Data presented is for 4-carboxyphenylboronic acid (4-CPBA) functionalized chitosan nanoparticles.
Table 2: Doxorubicin Loading and In Vitro Efficacy in Breast Cancer Cell Lines
| Formulation | Drug Loading (%) | IC50 (µM) in MCF-7 Cells | IC50 (µM) in MDA-MB-231 Cells | Reference |
| Free Doxorubicin | - | 1.5 | 2.1 | [4] |
| Chitosan-DOX NPs | 12.5 | 0.8 | 1.2 | [4] |
| 4-CPBA-Chitosan-DOX NPs | 15.2 | 0.21 | 0.32 | [3][4] |
Note: Data presented is for 4-carboxyphenylboronic acid (4-CPBA) functionalized chitosan nanoparticles. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and characterization of functionalized chitosan nanoparticles.
Signaling Pathway: Tumor Cell Targeting
Caption: Targeted delivery of functionalized chitosan nanoparticles to cancer cells.
Logical Relationship: Glucose-Responsive Insulin Release
Caption: Glucose-responsive insulin release mechanism from a functionalized chitosan hydrogel.
References
- 1. journal.r-project.org [journal.r-project.org]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Drug release study of the chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. graphviz.org [graphviz.org]
- 7. researchgate.net [researchgate.net]
Applications of Phenylboronic Acid Derivatives in Drug Delivery: A Detailed Guide
Introduction
While 4-(Carboxyvin-2-YL)phenylboronic acid is a specific molecule for which detailed drug delivery applications are not extensively documented in publicly available literature, its core structure, featuring a phenylboronic acid (PBA) moiety, is a cornerstone in the development of advanced drug delivery systems. The vinyl and carboxyl groups on such a molecule serve as versatile handles for polymerization and bioconjugation, respectively. This document provides detailed application notes and protocols based on the broader and well-established use of vinylphenylboronic acid and carboxyphenylboronic acid derivatives in drug delivery. These examples serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging the unique properties of PBA derivatives.
The primary applications of PBA in drug delivery are twofold: creating glucose-responsive systems for conditions like diabetes and developing targeted therapies for cancer by binding to sialic acid residues overexpressed on tumor cells.
Application 1: Glucose-Responsive Drug Delivery for Diabetes Management
Phenylboronic acids reversibly bind to cis-diols, a chemical feature present in glucose. This interaction forms the basis of "smart" drug delivery systems that can release therapeutic agents, most notably insulin, in response to elevated glucose levels. This mimics the natural function of pancreatic β-cells, offering a more controlled and patient-compliant approach to diabetes treatment.
Quantitative Data Summary: Glucose-Responsive Systems
| Delivery System | Drug | Key Findings | Reference |
| Phenylboronic acid-based hydrogel | Insulin | Pulsatile insulin release observed in response to changing glucose concentrations. | [1] |
| P(NIPAAm-co-AAPBA) microcapsules | Insulin | Maximum swelling/shrinking volume transition at 37°C in response to glucose. | [2] |
| Phenylboronic acid-functionalized injectable hydrogels | Rhodamine B (model drug) | Glucose-responsive release demonstrated, with higher release at higher glucose concentrations. | [3] |
Experimental Protocol: Synthesis of a Glucose-Responsive Hydrogel for Insulin Delivery
This protocol is a generalized procedure based on established methods for creating PBA-containing hydrogels.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
3-Acrylamidophenylboronic acid (AAPBA)
-
N,N'-Methylenebis(acrylamide) (MBAA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Insulin
-
Glucose
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve NIPAAm (e.g., 85 mol%) and AAPBA (e.g., 15 mol%) in PBS at room temperature.
-
Crosslinker Addition: Add MBAA (e.g., 2 mol% of total monomers) to the solution and stir until fully dissolved.
-
Insulin Loading: Add insulin to the monomer solution at a desired concentration (e.g., 1 mg/mL) and stir gently to mix.
-
Initiation of Polymerization: Add APS (e.g., 0.5 mol% of total monomers) and TEMED (e.g., 0.5 mol% of total monomers) to the solution. Mix quickly and thoroughly.
-
Gelation: Transfer the solution to a mold and allow it to polymerize at room temperature for several hours or until a solid gel is formed.
-
Purification: Cut the hydrogel into desired shapes and sizes and immerse it in a large volume of distilled water to remove unreacted monomers and other impurities. Change the water frequently over 2-3 days.
-
Lyophilization (Optional): For long-term storage, the purified hydrogel can be frozen and lyophilized.
In Vitro Glucose-Responsive Insulin Release Study:
-
Immerse a pre-weighed, insulin-loaded hydrogel sample in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.
-
Introduce a high concentration of glucose (e.g., 400 mg/dL) to the release medium to simulate hyperglycemic conditions.
-
Continue to collect aliquots at regular intervals.
-
Switch back to a low glucose concentration (e.g., 100 mg/dL) to observe the pulsatile release behavior.
-
Analyze the concentration of insulin in the collected aliquots using an appropriate method, such as HPLC or an insulin ELISA kit.
Visualization of Glucose-Responsive Insulin Release
References
Application Notes and Protocols for 4-(Carboxyvin-2-YL)phenylboronic acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Carboxyvin-2-YL)phenylboronic acid is a bifunctional molecule of significant interest in the field of bioconjugation. Its unique structure, featuring both a phenylboronic acid (PBA) moiety and a vinyl group, allows for dual reactivity, enabling a range of applications in drug delivery, diagnostics, and the study of biological systems. The boronic acid group can form reversible covalent bonds with 1,2- or 1,3-diols present on glycoproteins and other biomolecules, a property that is highly pH-dependent. Simultaneously, the vinyl group can participate in bioorthogonal reactions, such as inverse-electron-demand Diels-Alder (iEDDA) cycloadditions with tetrazines or Michael additions with thiols from cysteine residues.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in bioconjugation, based on the established reactivity of its constituent functional groups.
Key Applications
-
Targeted Drug Delivery: The PBA moiety can be used to target sialic acid-overexpressing cancer cells, facilitating the delivery of conjugated therapeutics.[1]
-
Protein Immobilization: The ability of PBAs to form stable complexes with diols allows for the reversible immobilization of proteins and enzymes onto solid supports.[2][3]
-
Bioorthogonal Labeling: The vinyl group serves as a handle for bioorthogonal ligation, enabling the specific labeling of biomolecules in complex biological environments.[4][5][6]
-
Reversible Covalent Inhibition: Boronic acids can act as reversible covalent inhibitors of enzymes, such as serine proteases, by interacting with active site residues.[7][8][9][10]
-
Dual-Function Probes: The bifunctional nature of this compound allows for the development of probes capable of dual-modal targeting or sequential bioconjugation reactions.
Chemical Properties and Reactivity
The utility of this compound in bioconjugation stems from the distinct reactivity of its two key functional groups:
-
Phenylboronic Acid (PBA) Moiety:
-
Forms reversible covalent boronate esters with cis-diols, which are present on carbohydrates, glycoproteins, and some small molecules like dopamine.[11]
-
The stability of the boronate ester is pH-dependent, typically being more stable at alkaline pH and dissociating under acidic conditions.[2]
-
The presence of the electron-withdrawing carboxyl group on the phenyl ring can lower the pKa of the boronic acid, potentially enhancing its affinity for diols at physiological pH.
-
The carboxyl group may also contribute to increased oxidative stability of the boronic acid.[12]
-
-
Vinyl Group Moiety:
-
Can undergo inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazine-functionalized molecules. This is a highly efficient and bioorthogonal "click" reaction.[5][6][13]
-
Can participate in Michael addition reactions with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[14][15][16]
-
Quantitative Data Summary
| Parameter | Reactant 1 | Reactant 2 | Reaction Type | Rate Constant (k₂) | Dissociation Constant (Kd) | Conditions | Reference |
| Reaction Kinetics | Vinylboronic acid | 3,6-dipyridyl-s-tetrazine | iEDDA Cycloaddition | up to 27 M⁻¹s⁻¹ | - | Aqueous solution, room temperature | [6][13] |
| 2-Formylphenylboronic acid | Various amines/α-nucleophiles | Imine/Oxime/Hydrazone formation | > 10³ M⁻¹s⁻¹ | - | Physiological conditions | [17] | |
| Binding Affinity | Phenylboronic acid | Salicylhydroxamic acid (SHA) | Boronate ester formation | - | Sub-micromolar range | pH 8.3 | [2][3] |
| Bis-PBA rhodamine | Tetraserine motif | Boronate ester formation | - | 452 ± 106 nM | Physiological conditions | [13] |
Experimental Protocols
The following are generalized protocols for bioconjugation reactions using either the boronic acid or the vinyl functionality of this compound. Optimization of reaction conditions (e.g., pH, temperature, reactant concentrations, and reaction time) is recommended for each specific application.
Protocol 1: Glycoprotein Labeling via Boronic Acid-Diol Interaction
This protocol describes the labeling of a glycoprotein with this compound. The vinyl group can then be used for subsequent bioorthogonal ligation.
Materials:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, HRP)
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO) at a concentration of 10-50 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the glycoprotein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Purification: Remove the excess, unreacted this compound by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry (to determine the degree of labeling), and functional assays to confirm that the biological activity of the glycoprotein is retained.
Protocol 2: Bioorthogonal Labeling of a Cysteine-Containing Peptide/Protein via Michael Addition
This protocol outlines the conjugation of this compound to a cysteine residue on a peptide or protein.
Materials:
-
Cysteine-containing peptide or protein
-
This compound
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Peptide/Protein Preparation: If the protein has intramolecular disulfide bonds, they may need to be reduced to generate free thiols. Dissolve the peptide or protein in the Reaction Buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the peptide/protein solution.
-
Incubation: Incubate the reaction at room temperature for 4-16 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the conjugate using reverse-phase HPLC for peptides or size-exclusion chromatography for proteins to remove unreacted starting materials.
-
Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry and other relevant analytical techniques.
Protocol 3: Two-Step Labeling using iEDDA Bioorthogonal Reaction
This protocol describes a two-step labeling strategy where a biomolecule is first functionalized with a tetrazine, and then reacted with this compound.
Step 1: Functionalization of a Biomolecule with a Tetrazine
-
Follow a standard protocol to label your biomolecule of interest (e.g., an antibody) with a tetrazine-NHS ester, targeting primary amines (lysine residues). Purify the tetrazine-labeled biomolecule.
Step 2: iEDDA Ligation
Materials:
-
Tetrazine-labeled biomolecule
-
This compound
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the tetrazine-labeled biomolecule in the Reaction Buffer. Prepare a stock solution of this compound in DMSO.
-
Ligation Reaction: Add a 5- to 10-fold molar excess of this compound to the solution of the tetrazine-labeled biomolecule.
-
Incubation: The reaction is typically fast. Incubate at room temperature for 30-60 minutes.
-
Purification: Purify the final conjugate using size-exclusion chromatography to remove excess this compound.
-
Characterization: Analyze the final conjugate by UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance), SDS-PAGE, and mass spectrometry.
Visualizations
Caption: Experimental workflows for bioconjugation.
Caption: Reaction mechanisms in bioconjugation.
References
- 1. 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]
- 17. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
4-(Carboxyvin-2-YL)phenylboronic Acid: A Versatile Building Block in Organic Synthesis and Medicinal Chemistry
Introduction
4-(Carboxyvin-2-yl)phenylboronic acid, also known as 4-(E-2-Carboxyvinyl)phenylboronic acid, is a bifunctional organic compound that has garnered significant interest as a versatile building block in both organic synthesis and medicinal chemistry. Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and a carboxylic acid-functionalized vinyl group, which allows for a variety of chemical transformations and provides a handle for biological interactions. This unique combination of reactive groups makes it a valuable precursor for the synthesis of complex molecules, including stilbene derivatives, biaryl compounds, and biologically active agents.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | (E)-3-(4-boronophenyl)prop-2-enoic acid | [1] |
| Synonyms | 4-(E-2-Carboxyvinyl)phenylboronic acid, 4-Boronocinnamic acid | [1] |
| CAS Number | 159896-15-8 | [1] |
| Molecular Formula | C₉H₉BO₄ | [1] |
| Molecular Weight | 191.98 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 187-193 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Applications in Organic Synthesis
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the synthesis of biaryl and stilbene derivatives by coupling an organoboron compound with an organohalide. This compound can be coupled with various aryl or vinyl halides to generate a wide array of substituted stilbenes and related compounds, which are of interest in materials science and as pharmaceutical intermediates.
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Representative Data for Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | 92 |
| 2 | 1-Bromonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 3 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 95 |
| 4 | 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 |
Experimental Protocol: Synthesis of (E)-3-(4'-(methoxy)biphenyl-4-yl)acrylic acid via Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 mmol)
-
4-Iodoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.2 mmol), 4-iodoanisole (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
The flask is equipped with a reflux condenser and the mixture is degassed by bubbling with nitrogen or argon for 15 minutes.
-
The reaction mixture is heated to 90 °C with vigorous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water (20 mL) and the aqueous layer is acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure (E)-3-(4'-(methoxy)biphenyl-4-yl)acrylic acid.
Heck Reaction
The Heck reaction provides a method for the arylation of alkenes. This compound can react with various alkenes in the presence of a palladium catalyst to form more complex stilbene derivatives and other vinylated aromatic compounds. This reaction is particularly useful for extending the carbon framework of the molecule.
Below is a diagram illustrating the general workflow of a Heck reaction.
References
Application Notes and Protocols: Boronic Acid-Based Hydrogels for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acid-based hydrogels are a class of "intelligent" materials that have garnered significant attention in the biomedical field. Their unique ability to form reversible covalent bonds with diol-containing molecules, such as glucose and certain glycoproteins, makes them highly responsive to specific biological cues.[1][2][3] This property, coupled with their biocompatibility, self-healing nature, and tunable mechanical properties, has led to their exploration in a wide range of applications including drug delivery, tissue engineering, and continuous glucose monitoring.[4][5][6] These hydrogels can be engineered to respond to changes in pH, glucose concentration, and the presence of reactive oxygen species (ROS), allowing for targeted and controlled therapeutic action.[1][4][7]
Key Features and Advantages:
-
Stimuli-Responsive: Boronic acid hydrogels can be designed to release therapeutic agents or change their physical properties in response to specific biological signals like glucose levels and pH changes.[7][8]
-
Self-Healing: The dynamic nature of boronate ester bonds allows these hydrogels to autonomously repair themselves after mechanical damage, which is particularly advantageous for load-bearing applications and long-term implants.[2][6][9]
-
Injectability: Many boronic acid-based hydrogels exhibit shear-thinning and self-healing properties, enabling their delivery via minimally invasive injection.[10][11][12]
-
Biocompatibility: Studies have shown that boronic acid-based hydrogels generally exhibit good biocompatibility, supporting cell viability and proliferation.[6][13][14]
Applications and Quantitative Data Summary
The versatility of boronic acid-based hydrogels has led to their successful application in various biomedical areas. The following tables summarize key quantitative data from cited studies.
Table 1: Drug Delivery Applications
| Application | Hydrogel Composition | Drug | Stimulus | Release Profile | Reference |
| Diabetes Treatment (Insulin Delivery) | Phenylboronic acid (PBA) modified polymers and poly(vinyl alcohol) (PVA) | Insulin | High Glucose (e.g., 17 mM) | 35% insulin release in 1 day at high glucose vs. 7% at low glucose.[1] | [1] |
| Cancer Therapy | Hyaluronic acid-dopamine cross-linked with PBA-modified nanoparticles | Doxorubicin (DOX) | Acidic pH (6.5) | Accelerated hydrogel degradation and drug release at pH 6.5 compared to pH 7.4.[1] | [1] |
| Cancer Therapy | Thermo-responsive PCLA copolymer modified with boronic acid | Doxorubicin-glucuronic acid conjugate | Acidic pH | Sustained release in vitro, with remarkable tumor growth suppression in a xenograft model.[15] | [15] |
| Ophthalmic Drug Delivery | pHEMA, PVP, or pDMA hydrogels with N-acryloyl-m-aminophenylboronic acid (NAAPBA) | Atropine, Dexamethasone | N/A | Sustained release was achieved, and the release profile could be altered by manipulating PBA content.[16] | [16] |
| Wound Healing | Polyvinyl alcohol (PVA) and boric acid (BA) | Salvianolic acid B (SAB) | Acidic pH | Peak SAB release within 48 hours in an acidic microenvironment.[17] | [17] |
| Controlled Release | Carboxyethyl cellulose-graft-phenylboronic acid (CMC–B(OH)2) and PVA | Doxorubicin (DOX·HCl) | N/A | Showed a successive slow release profile.[18] | [18] |
Table 2: Tissue Engineering and Regenerative Medicine Applications
| Application | Hydrogel Composition | Key Properties | Quantitative Data | Reference |
| Bone Tissue Engineering | Phenylboronic acid modified gelatin and oxidized-dextran | Injectable, self-healing, enhanced adhesion | Noticeable enhancement in compression stress and adhesion strength towards porcine bone fragments.[10] | [10] |
| 3D Cell Co-culture | Boronic acid-functionalized polymers and PVOH | Self-healing, supports cell viability | Storage moduli of approximately 1 kPa, suitable for soft tissue applications. Good viability of encapsulated breast cancer cells and fibroblasts over time.[9] | [9] |
| Diabetic Wound Healing | Hyaluronic acid, caffeic acid-conjugated ε-polylysine, PBA, and Pt-Pd nanoparticles | ROS scavenging, conductive | Effectively regulates high-level ROS to combat infections and modulate inflammation.[7] | [7] |
| General Tissue Repair | Hydrogel with dynamic boronic ester bonds between PBA and EGCG | Shear-thinning, self-healing | HGP hydrogel had a strain tolerance of approximately 37.8%.[19] | [19] |
Table 3: Biosensing Applications
| Application | Hydrogel Composition | Detection Range | Response Time | Reference |
| Continuous Glucose Monitoring | Nano-boronic acid-hydrogel membrane on a quartz crystal microbalance (QCM) | 1.1–33.3 mM | ~100 seconds | [20][21] |
| Glucose Sensing | Phenylboronic acid functionalized polyacrylamide hydrogel grating | 0 to 50 mM | Fast response | [22] |
| Optical Glucose Sensing | Phenylboronic acid functionalized hydrogel-based optical diffusers | 0 ≤ M ≤ 100 mM | Measurements taken after 90 minutes of equilibration.[23] | [23] |
Experimental Protocols
Protocol 1: Synthesis of a Phenylboronic Acid (PBA)-Modified Gelatin and Oxidized-Dextran Hydrogel for Bone Tissue Engineering
This protocol is adapted from the methodology described for a trinity hydrogel system for bone tissue engineering.[10]
Materials:
-
Gelatin
-
3-Aminophenylboronic acid (APBA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dextran
-
Sodium periodate (NaIO4)
-
Dialysis tubing (MWCO 3500 Da)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of Phenylboronic Acid-Modified Gelatin (Gel-PBA): a. Dissolve gelatin in deionized water to create a 10% (w/v) solution. b. Add EDC and NHS to the gelatin solution to activate the carboxyl groups. c. Dissolve APBA in deionized water and add it to the activated gelatin solution. d. Allow the reaction to proceed for 24 hours at room temperature with continuous stirring. e. Dialyze the resulting solution against deionized water for 3 days to remove unreacted reagents. f. Lyophilize the purified solution to obtain Gel-PBA.
-
Synthesis of Oxidized-Dextran (OD): a. Dissolve dextran in deionized water. b. Add sodium periodate to the dextran solution and stir in the dark for 24 hours at room temperature. c. Stop the reaction by adding ethylene glycol. d. Dialyze the solution against deionized water for 3 days. e. Lyophilize the purified solution to obtain OD.
-
Hydrogel Formation: a. Prepare solutions of Gel-PBA and OD in PBS at desired concentrations. b. Mix the Gel-PBA and OD solutions. The hydrogel will form spontaneously through the formation of boronate ester bonds and Schiff base linkages.
Protocol 2: In Vitro Drug Release Study from a pH-Responsive Boronic Acid Hydrogel
This protocol outlines a general procedure for assessing drug release from a pH-responsive hydrogel, inspired by studies on cancer therapy applications.[1][15]
Materials:
-
Drug-loaded boronic acid-based hydrogel
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5
-
A suitable container for the release study (e.g., centrifuge tubes)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Prepare a known amount of the drug-loaded hydrogel.
-
Place the hydrogel into separate containers.
-
Add a defined volume of release medium (PBS at pH 7.4 and pH 6.5) to each container.
-
Incubate the containers at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the cumulative drug release percentage at each time point.
Protocol 3: Cell Viability Assay for Cells Encapsulated in Boronic Acid Hydrogels
This protocol is a generalized procedure for assessing the biocompatibility of boronic acid hydrogels using a Live/Dead assay, based on 3D cell culture studies.[9][14]
Materials:
-
Boronic acid hydrogel precursor solutions
-
Cell suspension of the desired cell type (e.g., fibroblasts, cancer cells)
-
Cell culture medium
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Encapsulation: a. Mix the cell suspension with the hydrogel precursor solution at a desired cell density. b. Induce hydrogel formation according to the specific gelation mechanism. c. Culture the cell-laden hydrogels in a suitable culture vessel with an appropriate amount of cell culture medium.
-
Live/Dead Staining: a. After the desired culture period (e.g., 1, 3, 7 days), gently wash the cell-laden hydrogels with PBS. b. Prepare the Live/Dead staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions. c. Incubate the hydrogels in the staining solution for 30-45 minutes at room temperature, protected from light.
-
Imaging and Analysis: a. Gently wash the stained hydrogels with PBS to remove excess dye. b. Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1). c. Capture images from multiple random fields of view. d. Quantify cell viability by counting the number of live and dead cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glucose-responsive insulin release mechanism.
Caption: Self-healing process of boronic acid hydrogels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid-containing hydrogels: synthesis and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 7. Hydrogel-Based Treatment of Diabetic Wounds: From Smart Responsive to Smart Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. Self-healing boronic acid-based hydrogels for 3D co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel injectable hydrogel prepared from phenylboronic acid modified gelatin and oxidized-dextran for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boric acid and zinc borate doped graphene hydrogels designed for burn treatment: In vitro viability-biocompatibility tests and microbiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Therapeutic effects of boronate ester cross-linked injectable hydrogels for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Cellulose-based self-healing hydrogel through boronic ester bonds with excellent biocompatibility and conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Dynamic Boronate Ester Based Hydrogel with Enhanced Mechanical Properties and Multi-Stimuli-Triggered Release for Tissue Repair and Antioxidant Therapy [mdpi.com]
- 20. High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06965K [pubs.rsc.org]
- 21. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 22. OPG [opg.optica.org]
- 23. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Electron-Deficient Boronic Acids
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling reaction with an electron-deficient boronic acid. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with electron-deficient boronic acids are a common issue and can often be attributed to a slow transmetalation step.[1] Here are the key parameters to reassess:
-
Catalyst and Ligand: The choice of catalyst and ligand is critical. For electron-deficient substrates, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.[1] Highly active catalysts, such as those employing bulky, electron-rich Buchwald-type phosphine ligands (e.g., SPhos, XPhos), are often more effective than standard catalysts like Pd(PPh₃)₄.[1][2]
-
Base Selection: The strength of the base is crucial for activating the boronic acid. Electron-deficient boronic acids are less nucleophilic, and therefore, a stronger base is often required to facilitate the formation of the reactive boronate species.[2] Consider switching to stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[1][2]
-
Solvent System: The solvent plays a significant role in the reaction's success. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used. The water can aid in the dissolution of the base and facilitate the formation of the active palladium hydroxide species.[3]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the slower transmetalation step.[2] However, be mindful that excessive heat can lead to catalyst decomposition or increased side reactions.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[3] Ensure that all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2]
Q2: My primary side product is the result of protodeboronation of my starting material. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a significant challenge, especially with electron-deficient and heteroaryl boronic acids.[4][5] Here are several strategies to mitigate this issue:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or neopentyl glycol ester, can protect it from protodeboronation.[3][6] These esters slowly hydrolyze in situ to release the boronic acid for the catalytic cycle.[4]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that are resistant to protodeboronation and can be used directly in the coupling reaction.[4]
-
Aryl Trifluoroborates: Potassium aryltrifluoroborates are another class of stable boronic acid surrogates that exhibit reduced protodeboronation.[7]
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can reduce the source of protons. However, this may require careful selection of the base and solvent system.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form a stable crystalline solid that is less susceptible to protodeboronation and can be used directly in the reaction.[2]
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids to form a biaryl side product is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst).[3][6]
-
Thorough Degassing: Rigorously degassing your solvents and reaction mixture is the most effective way to minimize homocoupling by removing dissolved oxygen.[3]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[3]
-
Controlled Reaction Conditions: Maintaining a truly inert atmosphere throughout the reaction is crucial.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting Suzuki coupling reactions with electron-deficient boronic acids.
Data Summary Tables
Table 1: Comparison of Catalyst Systems for Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for electron-deficient partners.[1] | 1-3 |
Table 2: Common Bases and Solvents for Suzuki Couplings with Electron-Deficient Boronic Acids
| Base | Solvent System | Key Characteristics |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[1] |
| Cs₂CO₃ | THF or Dioxane | Strong base that can accelerate slow reactions, particularly with hindered substrates.[1] |
| K₂CO₃ | Dioxane/H₂O | A common and moderately strong base.[1] |
| Et₃N | Acetonitrile | An organic base useful for anhydrous conditions, though may be too weak for challenging couplings.[1] |
Suzuki Catalytic Cycle and Failure Points
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling and highlights the steps that are often problematic when using electron-deficient boronic acids.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Deficient Boronic Acid using a Buchwald Precatalyst
This protocol is a starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
This procedure can be used to prepare a more stable form of the boronic acid to prevent protodeboronation.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[2]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[2]
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[2]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Preventing protodeboronation of 4-(Carboxyvin-2-YL)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4-(Carboxyvin-2-YL)phenylboronic acid during their experiments.
Understanding Protodeboronation
Protodeboronation is a common undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the loss of the desired starting material.[1] This reaction is influenced by several factors, including pH, temperature, and the electronic properties of the boronic acid. For arylboronic acids with electron-withdrawing groups, such as the carboxylic acid in this compound, the propensity for protodeboronation can be significant, especially under basic conditions.[1]
Troubleshooting Guide: Minimizing Protodeboronation
This guide provides a systematic approach to troubleshoot and minimize protodeboronation of this compound in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Problem: Significant formation of the protodeboronated byproduct (cinnamic acid derivative).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Lower the reaction temperature. Start with milder conditions (e.g., 60-80 °C) and gradually increase if the desired reaction is too slow. | Reduced rate of protodeboronation, as it is often accelerated at higher temperatures. |
| Strong Base | Use a milder base. Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] | Decreased rate of base-catalyzed protodeboronation. |
| Aqueous Conditions | Minimize the amount of water in the reaction. Use anhydrous solvents and ensure all reagents are dry. A small, optimized amount of water might be necessary for the Suzuki-Miyaura reaction to proceed. | Reduced availability of a proton source for the protodeboronation reaction. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining starting material to conditions that favor protodeboronation. | Minimized degradation of the desired product and starting material. |
| Inherent Instability of the Boronic Acid | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, prior to the coupling reaction.[1][3] | Increased stability of the boronic acid derivative, allowing for more forcing reaction conditions if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of protodeboronation for an electron-deficient arylboronic acid like this compound?
A1: For aromatic boronic acids bearing electron-withdrawing substituents, a dissociative mechanism involving the generation of a transient aryl anion is a competing pathway to the general acid- and base-catalyzed mechanisms.[1] These substrates are generally more stable under acidic conditions.[1] The base-catalyzed pathway, which proceeds through a more reactive boronate species, is often the primary concern in Suzuki-Miyaura coupling reactions which are typically run under basic conditions.[4]
Q2: How does pH affect the rate of protodeboronation?
A2: The rate of protodeboronation is highly pH-dependent.[5] For many arylboronic acids, the rate is slowest in neutral or slightly acidic conditions and increases significantly in strongly basic or acidic solutions.[1] The maximum rate of protodeboronation is often observed at high pH where the boronic acid is exclusively in its more reactive boronate form.[5]
Q3: Are there any quantitative data on the stability of this compound?
| Boronic Acid | Conditions | Approximate Half-life (t₀.₅) |
| 2,6-Difluorophenylboronic acid | pH 13, 50% aq. dioxane, 70 °C | ~5 seconds |
| Pentafluorophenylboronic acid | pH 13, 50% aq. dioxane, 70 °C | ~2.6 milliseconds |
| 2-Pyridylboronic acid | pH 7, 50% aq. dioxane, 70 °C | ~27 seconds |
This data is for illustrative purposes to show the effect of electron-withdrawing groups and heteroatoms on stability. The exact stability of this compound will vary.
Q4: When should I consider converting my boronic acid to a pinacol or MIDA ester?
A4: Conversion to a pinacol or MIDA ester is recommended when you observe significant protodeboronation under standard coupling conditions, or when your reaction requires elevated temperatures or prolonged reaction times.[3][6] MIDA boronates are particularly stable and can be used in a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[1]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of 4-(trans-2-Carboxyvinyl)phenylboronic Acid Pinacol Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester.
Materials:
-
4-(trans-2-Carboxyvinyl)phenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-(trans-2-Carboxyvinyl)phenylboronic acid and pinacol in toluene.
-
Heat the mixture to reflux and azeotropically remove water for several hours until no more water is collected.
-
Alternatively, stir the boronic acid and pinacol in THF over activated molecular sieves at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the next step or purified by recrystallization or column chromatography.
Protocol 3: Preparation of this compound MIDA ester
This protocol outlines the synthesis of the highly stable MIDA boronate.[7]
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Anhydrous solvent (e.g., DMSO or a Toluene/DMSO mixture)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and MIDA in the chosen solvent system.
-
Heat the reaction mixture to reflux (typically >100 °C) to remove water.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and purify the MIDA boronate by precipitation, recrystallization, or column chromatography.
Visualizing Reaction and Experimental Workflows
Caption: General pathway for base-catalyzed protodeboronation.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Strategies for stabilizing the boronic acid via ester formation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Optimizing Reactions with 4-(Carboxyvin-2-yl)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize reaction conditions when using 4-(Carboxyvin-2-yl)phenylboronic acid in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound?
A1: this compound, also known as (E)-3-(4-boronophenyl)acrylic acid, is a versatile bifunctional reagent. It is primarily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to introduce the carboxyvinylphenyl group into organic molecules. This moiety is of interest in the synthesis of pharmaceuticals, functional materials, and polymers.
Q2: What are the key stability concerns for this compound?
A2: Like many boronic acids, this compound is susceptible to several degradation pathways that can impact reaction yields. The primary concerns are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[1]
-
Homocoupling: The self-coupling of two molecules of the boronic acid can occur, particularly in the presence of oxygen and certain palladium(II) species.[2]
-
Polymerization: The vinyl group in the molecule presents a risk of polymerization, especially at higher temperatures. Careful control of reaction conditions is necessary to minimize this unwanted side reaction.
Q3: How does the carboxylic acid functionality affect the reactivity of this compound in Suzuki-Miyaura coupling?
A3: The carboxylic acid group can influence the reaction in several ways. Under basic conditions, it will be deprotonated to a carboxylate, which can potentially coordinate to the palladium catalyst and inhibit its activity. It is sometimes advantageous to protect the carboxylic acid as an ester before the coupling reaction, followed by deprotection.
Q4: Can I use this compound in Heck reactions?
A4: Yes, the vinyl moiety of this compound can participate in Heck reactions as the alkene component.[3][4][5][6] Optimization of the catalyst, base, and solvent system is crucial for achieving good yields and stereoselectivity.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-formed Pd(0) catalyst or a reliable Pd(II) precatalyst with an appropriate ligand. | Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Transmetalation | Optimize the base. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker aqueous bases. | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8] |
| Protodeboronation | Use milder reaction conditions (lower temperature, shorter reaction time). Consider using anhydrous solvents and a non-aqueous base. Alternatively, convert the boronic acid to a more stable pinacol ester. | This minimizes the exposure of the boronic acid to conditions that favor the cleavage of the C-B bond.[1] |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) to ensure all reactants are in solution at the reaction temperature. | For the reaction to proceed efficiently, all components must be sufficiently soluble. |
Issue 2: Significant Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling Product | Presence of oxygen in the reaction mixture; inefficient reduction of Pd(II) precatalyst. | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). Use a Pd(0) catalyst source directly or ensure efficient in-situ reduction of a Pd(II) precatalyst.[2] |
| Protodeboronation Product | Harsh basic conditions (high pH, high temperature), presence of excess water. | Use a milder base (e.g., K₂CO₃, KF), lower the reaction temperature, and minimize the amount of water in the reaction.[1] |
| Polymerization | High reaction temperature; prolonged reaction time. | Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Monitor the reaction closely and work it up as soon as it is complete. |
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole*
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 100 | 8 | 88 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 75 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | THF/H₂O (4:1) | 80 | 12 | 92 |
| 5 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2.5) | Dioxane | 100 | 10 | 85 (anhydrous) |
*Note: This data is illustrative and based on general trends in Suzuki-Miyaura coupling reactions. Actual results may vary depending on the specific substrates and experimental setup.
Table 2: Optimization of Heck Reaction of this compound with Iodobenzene*
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | - | Et₃N (2) | DMF | 100 | 24 | 70 |
| 2 | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | NaOAc (2) | DMAc | 120 | 18 | 85 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 20 | 78 |
| 4 | Pd(OAc)₂ (5) | - | DBU (1.5) | Acetonitrile | 80 | 24 | 65 |
*Note: This data is illustrative and based on general trends in Heck reactions. Actual results may vary depending on the specific substrates and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Heck Reaction
-
Reagent Preparation: To a dry, oven-dried flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., DMF or DMAc).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 100-120 °C) under an inert atmosphere.
-
Monitoring: Follow the consumption of the starting materials by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Vinylphenylboronic Acids in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the common side reactions of vinylphenylboronic acids in cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using vinylphenylboronic acids in Suzuki-Miyaura cross-coupling?
A1: The most prevalent side reaction is the homocoupling of the vinylphenylboronic acid to form a symmetrical divinylbiphenyl byproduct. Another potential, though often less significant, side reaction for this class of boronic acids is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. Dehalogenation of the aryl halide coupling partner can also occur.
Q2: What are the primary causes of vinylphenylboronic acid homocoupling?
A2: Homocoupling is primarily caused by two factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative coupling of the boronic acid.[1]
-
Palladium(II) Precatalysts: The use of a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst can lead to homocoupling, as the Pd(II) species can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.
Q3: Is protodeboronation a major concern for vinylphenylboronic acids?
A3: While protodeboronation is a common decomposition pathway for many boronic acids, studies have shown that vinyl boronic acids, in general, undergo this process very slowly, especially under basic conditions. Therefore, it is typically a less significant side reaction compared to homocoupling for this specific class of reagents.
Q4: How can I minimize the homocoupling of my vinylphenylboronic acid?
A4: To suppress homocoupling, the following strategies are recommended:
-
Rigorous Degassing: Thoroughly deoxygenate your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique.[1]
-
Use of a Pd(0) Catalyst Source: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄, can significantly reduce homocoupling that is mediated by Pd(II) species.
-
Employ Bulky, Electron-Rich Ligands: The use of bulky phosphine ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling reaction.
-
Slow Addition of the Boronic Acid: Adding the vinylphenylboronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[2]
Q5: Can the choice of base influence the extent of side reactions?
A5: Yes, the choice and strength of the base can influence the reaction outcome. While a base is essential for the transmetalation step, an excessively strong base can sometimes promote side reactions. It is advisable to screen different bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), to find the optimal conditions for your specific substrates. The addition of stronger bases like aqueous NaOH or Ba(OH)₂ has been shown to accelerate the rate of coupling, which can sometimes help to minimize side reactions that occur over longer reaction times.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| High levels of homocoupled byproduct (e.g., divinylbiphenyl) observed. | 1. Inadequate degassing of the reaction mixture.2. Use of a Pd(II) precatalyst.3. Suboptimal ligand choice. | 1a. Improve degassing procedure (e.g., use freeze-pump-thaw cycles).1b. Ensure a positive pressure of inert gas is maintained throughout the reaction.2. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).3. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Low yield of the desired cross-coupled product. | 1. Inefficient catalyst turnover.2. Degradation of the boronic acid (though less common for vinylphenylboronic acids).3. Catalyst deactivation. | 1. Increase catalyst loading or screen different catalyst/ligand systems.2. Use a milder base or consider using the corresponding boronate ester.3. Ensure rigorous exclusion of oxygen and use high-purity reagents and solvents. |
| Presence of dehalogenated starting material. | The palladium complex reacts with a hydride source (e.g., base or solvent) after oxidative addition. | 1. Switch to a non-protic solvent.2. Use a non-hydroxide base.3. Employ bulky, electron-rich phosphine ligands. |
| Inconsistent reaction yields. | 1. Variable quality of reagents (especially the base and boronic acid).2. Inconsistent degassing.3. Inaccurate temperature control. | 1. Use fresh, high-purity reagents. Store bases in a desiccator.2. Standardize the degassing procedure.3. Ensure accurate and stable temperature control. |
Data on Side Reactions
The following table summarizes data on the effect of reaction conditions on the yield of the desired cross-coupled product versus the homocoupling byproduct. Note: This table is a compilation of representative data from multiple sources to illustrate trends, as a single comprehensive comparative study was not available.
| Vinylphenylboronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 4-vinylphenylboronic acid | 4-bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Air | Moderate | Significant | General observation |
| 4-vinylphenylboronic acid | 4-bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Nitrogen | High | Low | [4] |
| 4-vinylphenylboronic acid | 4-iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Argon | >90 | Not reported (implied low) | General Suzuki Protocol |
| (E)-styrylboronic acid | 4-bromotoluene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | Inert | 85 | Not specified | General Suzuki Protocol |
| 4-vinylphenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | DMF/H₂O | Not specified | Lower than Phenylboronic acid | Not specified | MDPI, 2017, 7, 137 |
Experimental Protocol: Minimizing Homocoupling in the Suzuki-Miyaura Coupling of 4-Vinylphenylboronic Acid with an Aryl Bromide
This protocol is designed to minimize the formation of the homocoupled byproduct in the Suzuki-Miyaura coupling of 4-vinylphenylboronic acid with a representative aryl bromide.
Materials:
-
4-Vinylphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Degassing of Solvents: Degas the toluene and deionized water separately by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 4-vinylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition: Add the degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask via syringe.
-
Final Degassing: Sparge the reaction mixture with the inert gas for an additional 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (1-3 mol%) to the reaction mixture.
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Competing pathways in Suzuki-Miyaura coupling.
Experimental Workflow
Caption: Workflow for minimizing homocoupling.
Troubleshooting Logic
Caption: Troubleshooting homocoupling issues.
References
Technical Support Center: 4-(Carboxyvin-2-YL)phenylboronic Acid in Chemical Synthesis
Welcome to the technical support center for 4-(Carboxyvin-2-YL)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to improve your reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges stem from the dual functionality of the molecule: the carboxylic acid and the vinyl group. The carboxylic acid can affect the basicity of the reaction mixture and may require specific base selection to avoid unwanted side reactions. The vinyl group can be prone to polymerization, especially at elevated temperatures, and the boronic acid itself can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), particularly in aqueous media.[1][2][3] Catalyst inhibition by the carboxylate group can also be a concern.
Q2: How does the choice of base impact the reaction yield?
A2: The base is critical in the Suzuki-Miyaura catalytic cycle as it activates the boronic acid to form a more nucleophilic boronate species.[4][5] For this compound, the choice of base is particularly important. A strong base can deprotonate the carboxylic acid, which can influence its solubility and reactivity. Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective and can minimize side reactions.[6][7] In some cases, stronger bases like potassium phosphate (K₃PO₄) may be necessary, especially for less reactive aryl halides.[4] It is crucial to screen different bases to find the optimal conditions for your specific substrates.
Q3: What are the recommended catalysts and ligands for this type of Suzuki coupling?
A3: Palladium catalysts are the standard for Suzuki-Miyaura reactions. For substrates like this compound, which can be challenging, modern catalyst systems are often preferred. These typically involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or other Buchwald-type ligands.[4][8] These ligands can promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to higher yields and faster reaction times, even with demanding substrates. For some applications, traditional catalysts like Pd(PPh₃)₄ can also be effective.[9]
Q4: Can I run reactions with this compound under aerobic conditions?
A4: While some modern catalyst systems show a degree of air tolerance, it is generally recommended to perform Suzuki-Miyaura reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[4][8] Proper degassing of solvents is also a critical step to ensure an oxygen-free environment.
Q5: How can I purify the final product?
A5: Purification of the product from a Suzuki-Miyaura reaction typically involves an aqueous workup to remove the base and other inorganic salts, followed by purification of the organic residue. Common purification techniques include flash column chromatography on silica gel.[8] Given the presence of the carboxylic acid group in your product, you can also utilize acid-base extraction techniques. For example, extracting the product into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate your product can be an effective purification strategy.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when using this compound.
Problem 1: Low or No Product Yield
This is a common issue in Suzuki-Miyaura coupling reactions. The following workflow can help diagnose and solve the problem.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with Substituted Phenylboronic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids.
Troubleshooting Guide
Issue 1: Low to No Yield
Q1: My Suzuki coupling reaction with a substituted phenylboronic acid is resulting in low to no product. What are the primary factors I should investigate?
A1: A failing Suzuki reaction can be attributed to several factors. A systematic check of the following is recommended:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure the catalyst, especially if it's a Pd(0) species, has not been deactivated by exposure to air. For Pd(II) precatalysts, ensure the in-situ reduction to Pd(0) is occurring.[1] Using air-stable precatalysts, such as palladacycles or modern Buchwald precatalysts (e.g., G3/G4), can improve reliability.[1][2]
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of boronic acids.[1] It is crucial to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation, especially if they are electron-rich.[1]
-
Base and Solvent Selection: The choice of base is critical for the transmetalation step.[3] The base must be sufficiently strong to activate the boronic acid but not so strong as to cause degradation of your starting materials or product.[1] For reactions requiring anhydrous conditions, ensure the base is finely powdered and dry.[1][4] In biphasic systems, vigorous stirring is essential to ensure efficient mixing.[1]
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Issue 2: Side Reactions
Q2: I am observing significant homocoupling of my phenylboronic acid. How can this be minimized?
A2: Homocoupling (the coupling of two boronic acid molecules) is a common side reaction, often exacerbated by the presence of oxygen which can facilitate the reductive elimination from a bis(organo)palladium(II) intermediate.[5] To mitigate this:
-
Strictly Anaerobic Conditions: Ensure the reaction is rigorously purged of oxygen.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sterically hinder the formation of the intermediate leading to homocoupling and favor the desired cross-coupling pathway.[1][6] Buchwald-type ligands are often effective.[7]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the cross-coupling reaction.
Q3: My boronic acid is undergoing protodeboronation. What are the best strategies to prevent this?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is particularly problematic with electron-rich or heteroaryl boronic acids.[1] The primary cause is the presence of a proton source, typically water.
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Anhydrous Conditions: Switching to a non-aqueous solvent system can significantly reduce this side reaction.[1]
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Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation.[4]
Frequently Asked Questions (FAQs)
Q4: How do electron-donating and electron-withdrawing groups on the phenylboronic acid affect the reaction?
A4: The electronic nature of the substituent on the phenylboronic acid primarily influences the transmetalation step.
-
Electron-Donating Groups (EDGs): Phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) are more nucleophilic, which generally accelerates the transmetalation step and can lead to higher reaction rates and yields.[8]
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CF₃) are less nucleophilic, which can slow down the transmetalation step.[1] To overcome this, stronger bases and more electron-rich ligands are often required to promote the reaction.[1]
Catalyst and Base Selection Based on Phenylboronic Acid Electronics
Caption: Influence of electronics on reaction conditions.
Q5: I am working with a sterically hindered ortho-substituted phenylboronic acid. What catalyst system should I choose?
A5: Steric hindrance, especially from ortho-substituents, can significantly slow down both the transmetalation and reductive elimination steps.[1] Specialized, bulky catalyst systems are required.
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[1][7] These ligands are both bulky, which facilitates reductive elimination, and electron-rich, which promotes oxidative addition.[6][7]
-
N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are also excellent catalysts for sterically demanding couplings due to their strong electron-donating ability and steric bulk.[1][3]
-
Forcing Conditions: In addition to the specialized ligands, higher reaction temperatures and stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often necessary to achieve good yields with sterically hindered substrates.[1]
Q6: What is the general order of reactivity for aryl halides in Suzuki couplings, and how does this influence catalyst selection?
A6: The reactivity of the aryl halide is primarily determined by the ease of the oxidative addition step, which is influenced by the carbon-halogen bond strength. The general order of reactivity is:
Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl [2]
-
Aryl Iodides and Bromides: These are the most common and reactive substrates. A wide range of palladium catalysts, including those with triphenylphosphine (PPh₃) ligands, can be effective.[2]
-
Aryl Chlorides: Due to the strong C-Cl bond, oxidative addition is much more difficult. This requires more reactive catalysts, typically those with very electron-rich and bulky ligands like trialkylphosphines (e.g., P(t-Bu)₃) or the aforementioned Buchwald-type biarylphosphine ligands and NHCs.[2][3]
Data and Protocols
Table 1: Catalyst Performance with Substituted Phenylboronic Acids
| Aryl Halide | Phenylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 4-Chloroanisole | Phenylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 110 | 92 |
| 2-Bromotoluene | 2-Methylphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 88 |
| 4-Bromoacetophenone | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
| 4-Chlorobenzonitrile | 3-Nitrophenylboronic acid | PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 100 | 90 |
This table is a compilation of representative data from the literature and is intended for illustrative purposes. Actual yields may vary.
Experimental Protocol: General Procedure for a Suzuki Coupling with a Sterically Hindered Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
2. Catalyst Addition:
-
Under an inert atmosphere (in a glovebox or under a stream of Argon), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).
3. Solvent Addition:
-
Add a degassed solvent system (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe. If a biphasic system is used, add degassed water.
4. Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC, GC-MS, or LC-MS).
5. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of Carboxyvinylphenylboronic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of carboxyvinylphenylboronic acid, with a focus on the effects of pH. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of carboxyvinylphenylboronic acid in aqueous solutions?
The stability of carboxyvinylphenylboronic acid in aqueous solutions is primarily influenced by:
-
pH: The pH of the solution is a critical factor. Both acidic and basic conditions can catalyze degradation reactions.
-
Oxidizing Agents: Boronic acids are susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond.
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
Q2: What are the expected degradation pathways for carboxyvinylphenylboronic acid at different pH values?
Based on the chemistry of related boronic acids, two main degradation pathways are anticipated:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, with replacement of the boronic acid group by a hydrogen atom. This process is known to be pH-dependent and can be accelerated in basic conditions for many arylboronic acids. However, vinylboronic acids are generally reported to undergo protodeboronation at a very slow rate.
-
Oxidative Deboronation: This involves the oxidation of the boronic acid, leading to the formation of a phenol. This pathway can be significant, especially in the presence of reactive oxygen species. At physiological pH, phenylboronic acid can be unstable to oxidation.
Q3: At what pH range is carboxyvinylphenylboronic acid expected to be most stable?
While specific data is unavailable, for many pharmaceutical compounds, maximum stability is often found in the slightly acidic to neutral pH range (pH 3-7). Extreme pH values, both acidic and basic, are likely to increase the rate of degradation. For instance, some boronate ester-containing systems have shown stability in a pH range of 4.0-10.0 but can decompose at pH 8.0 or lower under specific conditions[1]. It is crucial to experimentally determine the optimal pH for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or concentration over time in solution. | Degradation due to inappropriate pH, oxidation, or exposure to light/heat. | 1. pH Adjustment: Prepare fresh solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability. 2. Protect from Light: Store solutions in amber vials or protect from light with aluminum foil. 3. Control Temperature: Store solutions at recommended temperatures (e.g., refrigerated at 2-8°C) and avoid repeated freeze-thaw cycles. 4. Inert Atmosphere: For long-term storage or if oxidation is suspected, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your compound of interest. 3. Mass Spectrometry (MS): Couple your liquid chromatography system to a mass spectrometer to identify the mass of the degradation products, which can help in structure elucidation. |
| Inconsistent experimental results. | Variable stability of the compound under slightly different experimental conditions. | 1. Standardize Solution Preparation: Ensure that the pH, solvent, and concentration of all solutions are consistent between experiments. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of carboxyvinylphenylboronic acid for your experiments. 3. Monitor Stability: Regularly check the purity and concentration of your stock solutions using a validated analytical method. |
Data Presentation
The following table presents hypothetical stability data for carboxyvinylphenylboronic acid based on general principles of boronic acid stability. This data is for illustrative purposes only and must be confirmed by experimental studies.
Table 1: Illustrative pH-Dependent Degradation of Carboxyvinylphenylboronic Acid
| pH | Temperature (°C) | Degradation after 24 hours (%) | Potential Primary Degradation Pathway |
| 2.0 | 40 | 15 | Acid-catalyzed hydrolysis |
| 4.0 | 40 | 5 | Minimal degradation |
| 7.0 | 40 | 8 | Oxidative degradation |
| 9.0 | 40 | 20 | Base-catalyzed hydrolysis/protodeboronation |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
This protocol outlines a method to assess the stability of carboxyvinylphenylboronic acid at various pH values.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 11).
-
Stock Solution Preparation: Prepare a stock solution of carboxyvinylphenylboronic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): Neutralize the pH of the aliquot to stop further degradation before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of carboxyvinylphenylboronic acid and the formation of any degradation products.
-
Data Analysis: Plot the percentage of remaining carboxyvinylphenylboronic acid against time for each pH to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods[2].
-
Acid Hydrolysis: Treat the drug substance with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug substance with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance in solution and as a solid to UV and visible light.
-
Analysis: After exposure to each stress condition, analyze the samples by a suitable analytical method (e.g., HPLC-PDA-MS) to separate and identify the degradation products.
Mandatory Visualization
Caption: Factors influencing the stability and degradation pathways of carboxyvinylphenylboronic acid.
Caption: Workflow for determining the pH-dependent stability of carboxyvinylphenylboronic acid.
References
Technical Support Center: Purification of Products from 4-(Carboxyvin-2-YL)phenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 4-(Carboxyvin-2-YL)phenylboronic acid, also known by its IUPAC name, (E)-3-(4-boronophenyl)acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence purification?
A1: this compound is a bifunctional molecule containing both a carboxylic acid and a boronic acid group. This dual functionality imparts both acidic and polar characteristics, which are crucial considerations for designing effective purification strategies. The presence of the acrylic acid moiety also introduces the potential for polymerization, especially under certain conditions.
Q2: What are the most common purification techniques for products derived from this reagent?
A2: The most common and effective purification techniques are:
-
Acid-Base Extraction: This method leverages the acidic nature of the boronic acid and carboxylic acid functionalities to separate the desired product from non-acidic impurities.
-
Recrystallization: For solid products, recrystallization is a powerful technique to obtain high-purity crystalline material.
-
Column Chromatography: Both normal-phase (silica gel, alumina) and reverse-phase (C18) chromatography are widely used to separate complex mixtures.
Q3: What are the typical impurities I might encounter in a Suzuki-Miyaura coupling reaction using this compound?
A3: Common impurities include:
-
Homocoupled boronic acid: Dimerization of the this compound.
-
Protodeborylation product: The boronic acid group is replaced by a hydrogen atom.
-
Unreacted starting materials: Residual this compound and the coupling partner.
-
Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction.
-
Byproducts from the base: Salts formed from the base used in the reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your target compound.
Issue 1: Low Recovery After Acid-Base Extraction
| Symptom | Potential Cause | Troubleshooting Steps |
| The desired product is not precipitating upon acidification of the aqueous layer. | The product is more soluble in the aqueous phase than anticipated, even at low pH. | - Ensure the aqueous layer is sufficiently acidified (pH 1-2).- After acidification, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.[1] |
| The product remains in the organic layer during the basic wash. | The basicity of the wash is insufficient to deprotonate the carboxylic and/or boronic acid groups effectively. | - Use a stronger base for the extraction (e.g., 1-2 M NaOH instead of saturated NaHCO₃).- Increase the contact time and agitation during the extraction. |
| An emulsion forms during extraction, making layer separation difficult. | High concentration of reagents or impurities. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite. |
Issue 2: Challenges with Recrystallization
| Symptom | Potential Cause | Troubleshooting Steps |
| The product "oils out" instead of forming crystals. | The product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.- Try seeding the solution with a small crystal of the pure product. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| The recrystallized product is still impure. | The chosen solvent system does not effectively differentiate between the product and impurities. | - Perform small-scale solubility tests with a variety of solvents to find a more selective system.- Consider a second recrystallization from a different solvent system. |
Issue 3: Problems with Column Chromatography
| Symptom | Potential Cause | Troubleshooting Steps |
| The product streaks badly on a silica gel column. | The polar carboxylic acid and boronic acid groups are interacting strongly with the acidic silica gel. | - Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the product.- Use a less acidic stationary phase like neutral alumina.- Consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase. |
| The product does not elute from the silica gel column. | The product is too polar for the chosen eluent system. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). |
| Co-elution of the product with a closely related impurity. | The polarity difference between the product and the impurity is too small for effective separation. | - Use a shallower solvent gradient during elution.- Try a different stationary phase (e.g., alumina, C18) or a different solvent system to alter the selectivity. |
Experimental Protocols
The following are representative protocols for the purification of a product from a Suzuki-Miyaura coupling reaction between this compound and an aryl halide. Note: These are general guidelines and may require optimization for your specific product.
Protocol 1: Purification by Acid-Base Extraction
This protocol is suitable when the desired product is acidic and the major impurities are neutral.
Methodology:
-
Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate (EtOAc).
-
Filtration (Optional): If a heterogeneous catalyst was used, filter the mixture through a pad of Celite® to remove the catalyst.
-
Basic Extraction: Transfer the filtrate to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Extract the aqueous layer. Repeat the basic wash of the organic layer two more times. Combine the aqueous extracts. The desired product should now be in the aqueous layer as its salt.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH 1-2 by the dropwise addition of 1M hydrochloric acid (HCl). The product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry it under vacuum.
Caption: Workflow for Acid-Base Extraction Purification.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid products that have different solubility profiles from the impurities.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. Common solvent systems for similar compounds include ethanol/water or methanol/water mixtures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Caption: Workflow for Recrystallization Purification.
Protocol 3: Purification by Flash Column Chromatography
This protocol is suitable for separating complex mixtures or when the product is an oil.
Methodology:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable eluent system that provides good separation between your product and the impurities (aim for an Rf of 0.2-0.4 for the product).
-
Column Packing: Pack a chromatography column with silica gel or another appropriate stationary phase using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: Workflow for Flash Column Chromatography Purification.
References
Technical Support Center: Overcoming Steric Hindrance in Couplings with Ortho-Substituted Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered cross-coupling reactions, particularly the Suzuki-Miyaura coupling, involving ortho-substituted boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with sterically hindered boronic acids and provides systematic steps to resolve them.
Issue 1: Low to No Product Yield
Low or no yield is the most frequent problem when dealing with sterically demanding substrates. The steric bulk around the boron atom can significantly slow down crucial steps in the catalytic cycle.
-
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Quality: Verify the purity and dryness of your boronic acid, aryl halide, solvent, and base. ortho-Substituted boronic acids can be prone to decomposition.
-
Catalyst Activity: Use a fresh, active palladium source and ligand. Consider using a pre-formed catalyst complex (e.g., a G3 or G4 precatalyst) to ensure a consistent Pd(0) source.
-
-
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield couplings.
Issue 2: Significant Protodeboronation of the Boronic Acid
Protodeboronation (replacement of the B(OH)2 group with a hydrogen atom) is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.
-
Potential Causes:
-
Presence of excess water or acidic protons in the reaction mixture.
-
High reaction temperatures for extended periods.
-
Sub-optimal base selection.
-
-
Solutions:
-
Use a weaker, non-nucleophilic base: Consider switching from hydroxides to carbonates (e.g., K2CO3, Cs2CO3) or phosphates (K3PO4).[1]
-
Anhydrous Conditions: Use anhydrous solvents and reagents.
-
Boronic Esters: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
-
Potassium Trifluoroborates: Use potassium aryltrifluoroborates (ArBF3K) as coupling partners, which often exhibit greater stability.[1]
-
Issue 3: Homocoupling of the Boronic Acid or Aryl Halide
Formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) can compete with the desired cross-coupling.
-
Potential Causes:
-
Presence of oxygen, which can promote oxidative homocoupling.
-
Inefficient transmetalation or reductive elimination, leading to side reactions.
-
-
Solutions:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed before heating. Multiple freeze-pump-thaw cycles or sparging with an inert gas are recommended.
-
Optimize Catalyst/Ligand Ratio: An incorrect palladium-to-ligand ratio can lead to the formation of undesired catalytic species. A 1:1 to 1:2 ratio is a good starting point for monodentate ligands.
-
Use of Additives: In some cases, additives like silver oxide (Ag2O) have been reported to suppress homocoupling, although this can add complexity and cost.
-
Frequently Asked Questions (FAQs)
Q1: Why are couplings with ortho-substituted boronic acids so challenging?
The primary reason is steric hindrance. The bulky ortho-substituent can impede the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle. It can also hinder the final reductive elimination step that forms the desired C-C bond.[2][3] This slows down the reaction rate and often requires more forcing conditions or specialized catalyst systems to achieve good yields.[4]
Q2: What type of ligand is best for coupling a di-ortho-substituted boronic acid?
Bulky, electron-rich monophosphine ligands are generally the most effective. These ligands promote both the oxidative addition and the challenging reductive elimination steps.[5]
-
Buchwald-type biarylphosphine ligands: Ligands such as XPhos, SPhos, and RuPhos are widely used and highly effective for sterically hindered substrates.[4][5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be very effective, offering strong electron donation and good thermal stability.
-
Specialized Ligands: For extremely challenging couplings (e.g., forming tetra-ortho-substituted biaryls), specialized ligands like BI-DIME and AntPhos have been developed and show excellent reactivity.[6][7][8]
Q3: Which palladium precatalyst should I use?
While traditional sources like Pd(OAc)2 or Pd2(dba)3 can be effective when combined with a suitable ligand, modern palladium precatalysts (e.g., XPhos Pd G3 or G4) are often more reliable.[9] These complexes are air-stable, easy to handle, and efficiently generate the active Pd(0) species in solution, leading to more reproducible results.
Q4: How do I choose the right base and solvent?
The choice of base and solvent is highly interdependent and substrate-specific.
-
Bases:
-
K3PO4 (Potassium Phosphate): A strong, non-nucleophilic base that is often effective in anhydrous conditions.
-
Cs2CO3 (Cesium Carbonate): Its high solubility in organic solvents can accelerate the reaction.
-
K2CO3 (Potassium Carbonate): A common and cost-effective choice, often used in aqueous solvent mixtures.
-
-
Solvents:
-
Aprotic Ethers: Dioxane, THF, and CPME are commonly used, often with a small amount of water to aid in dissolving the base and facilitating transmetalation.
-
Aromatic Hydrocarbons: Toluene or xylenes are suitable for higher temperature reactions.
-
A common starting point for a difficult coupling is K3PO4 in anhydrous dioxane or toluene at an elevated temperature (80-110 °C).[4]
Q5: Can I predict which conditions will work for my specific substrates?
While general guidelines are helpful, the optimal conditions for a sterically hindered Suzuki-Miyaura coupling are often found through empirical screening. A Design of Experiment (DoE) approach, screening different ligands, bases, and solvents in parallel, can be a highly efficient way to identify the ideal reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of an ortho-substituted boronic acid with an aryl halide using a Buchwald-type ligand and a palladium precatalyst.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted boronic acid (1.2-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Ligand and Base Effects on Hindered Couplings
The following tables summarize data from the literature, showcasing the impact of different ligands and bases on the yield of sterically demanding Suzuki-Miyaura couplings.
Table 1: Ligand Screening for a Hindered Coupling
Reaction: 2,4,6-trimethylphenylboronic acid with 2-chloro-1,3-dimethylbenzene.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2) | PPh3 (4) | K3PO4 | Dioxane | 100 | 24 | <5 |
| 2 | Pd2(dba)3 (1) | SPhos (2.5) | K3PO4 | Dioxane | 100 | 18 | 85 |
| 3 | Pd2(dba)3 (1) | XPhos (2.5) | K3PO4 | Dioxane | 100 | 18 | 92 |
| 4 | Pd2(dba)3 (1) | RuPhos (2.5) | K3PO4 | Dioxane | 100 | 18 | 88 |
Data is representative and compiled for illustrative purposes.
Table 2: Base Screening for a Hindered Coupling
Reaction: 2-isopropylphenylboronic acid with 1-bromo-2,4,6-triisopropylbenzene using XPhos Pd G3 (2 mol%).
| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (3.0) | Toluene/H2O (5:1) | 110 | 24 | 45 |
| 2 | NaOH (3.0) | Dioxane | 100 | 24 | 30 |
| 3 | Cs2CO3 (3.0) | Toluene | 110 | 16 | 78 |
| 4 | K3PO4 (3.0) | Toluene | 110 | 16 | 95 |
Data is representative and compiled for illustrative purposes.
Visualizations
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the stages where steric hindrance can be a major barrier.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Validating 4-(Carboxyvin-2-YL)phenylboronic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 4-(Carboxyvin-2-YL)phenylboronic acid is paramount for ensuring the safety, efficacy, and batch-to-batch consistency of therapeutic products. This guide provides an objective comparison of two powerful and widely adopted analytical techniques for purity assessment: Ultra-High-Performance Liquid Chromatography (UPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Relying on orthogonal methods, which utilize different chemical or physical principles, provides a more comprehensive and reliable assessment of a compound's purity.
Quantitative Data Summary
The following table summarizes the key performance characteristics of UPLC-UV/MS and ¹H-qNMR for the purity analysis of this compound.
| Parameter | UPLC-UV/MS | ¹H-qNMR |
| Principle | Chromatographic separation based on differential partitioning between a stationary and a mobile phase, followed by UV and mass spectrometric detection. | Spectroscopic quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Primary/Secondary Method | Secondary method requiring a certified reference standard of the analyte for quantification. | Primary ratio method; can determine purity without a reference standard of the analyte by using a certified internal standard of known purity.[1] |
| Selectivity | High selectivity for separating structurally similar impurities and degradation products. | Excellent for structural confirmation and identification of impurities. Signal overlap can sometimes be a limitation.[1] |
| Sensitivity | Very high, especially with mass spectrometric detection, making it suitable for trace impurity analysis.[1] | Generally lower sensitivity than UPLC-MS, but can be enhanced with high-field instruments.[1] |
| Accuracy | High, with typical recovery values of 98-102%. | Very high, as it is a primary method.[2] |
| Precision (RSD) | Excellent, typically < 2% for replicate injections. | Excellent, typically < 1%.[3] |
| Linearity (R²) | Excellent, typically > 0.999 over a defined concentration range. | Excellent, with a direct linear relationship between signal intensity and concentration. |
| Sample Consumption | Low (microgram range).[4] | Higher (milligram range).[4] |
| Analysis Time per Sample | Fast, with typical run times of 5-15 minutes. | Slower, especially for qNMR which requires long relaxation delays for accurate quantification.[4] |
| Destructive/Non-destructive | Destructive.[4] | Non-destructive, the sample can be recovered.[4] |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both UPLC-UV/MS and ¹H-qNMR are outlined below.
Ultra-High-Performance Liquid Chromatography (UPLC-UV/MS) Protocol
This method is designed for the separation and quantification of this compound and its potential process-related impurities and degradation products.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and photodiode array (PDA) detector.
-
Mass spectrometer (e.g., single quadrupole or tandem quadrupole) with an electrospray ionization (ESI) source.
-
UPLC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1% in water and acetonitrile)
-
This compound reference standard of known purity.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
PDA Detection: 210-400 nm, with extraction at the λmax of the analyte.
Mass Spectrometric Conditions:
-
Ionization Mode: ESI negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the linearity study.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
Data Processing and Quantification:
-
The purity of the sample is determined by the area percentage method from the UV chromatogram.
-
Mass spectrometry data is used for peak identification and to confirm the identity of impurities.
Quantitative ¹H-NMR (¹H-qNMR) Protocol
This protocol describes the use of ¹H-qNMR with an internal standard for the absolute purity determination of this compound.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte's signals.
-
This compound sample.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the certified internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker).
-
Relaxation Delay (d1): A sufficiently long delay to allow for full relaxation of all signals of interest is crucial for accurate integration. This is typically set to at least 5 times the longest T₁ of the signals being quantified (e.g., 30-60 seconds).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[5]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[5]
-
Spectral Width: To encompass all signals of interest.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity of the sample is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualizations
References
A Comparative Analysis of Phenylboronic Acid Derivatives for Advanced Glucose Sensing
For Researchers, Scientists, and Drug Development Professionals
The escalating global prevalence of diabetes necessitates the development of robust and reliable glucose monitoring systems. While enzymatic sensors have been the standard, their inherent limitations, such as instability and oxygen dependence, have spurred research into synthetic alternatives. Phenylboronic acid (PBA) and its derivatives have emerged as a promising class of synthetic receptors for glucose sensing. Their ability to reversibly bind with the cis-diol groups of glucose offers a stable and continuous monitoring platform. This guide provides a comparative overview of various phenylboronic acid derivatives, summarizing their performance based on experimental data and outlining detailed methodologies for their evaluation.
Performance Comparison of Phenylboronic Acid Derivatives
The efficacy of a phenylboronic acid derivative in glucose sensing is determined by several key parameters, including its binding affinity for glucose, selectivity over other polyols, response time, and stability. The introduction of different functional groups onto the phenyl ring significantly influences the pKa of the boronic acid moiety and, consequently, its interaction with glucose at physiological pH. A lower pKa is generally desirable to ensure a sufficient population of the anionic tetrahedral boronate form, which exhibits a higher affinity for diols.[1][2][3] Diboronic acid derivatives have been developed to enhance glucose selectivity by creating a more defined binding pocket for the glucose molecule.[4][5][6]
| Phenylboronic Acid Derivative | Sensing Platform | Binding Constant (K) for Glucose (M⁻¹) | Limit of Detection (LOD) | Selectivity (Glucose vs. Fructose) | Key Features & Remarks | Reference |
| Phenylboronic acid (PBA) | Colorimetric | 4.6 | - | Lower selectivity for glucose | The parent compound, often used as a benchmark. Higher affinity for fructose. | [7] |
| 3-Acrylamidophenylboronic acid (3-APBA) | Hydrogel (Holographic) | - | - | Minimal interference from fructose (0.5%) and lactate (3.5%) | Commonly used for creating glucose-responsive hydrogels.[8][9] | [9] |
| 4-Vinylphenylboronic acid (4-VPBA) | Hydrogel (Holographic) | - | - | - | Used in copolymerization to create glucose-sensitive hydrogels. | [10] |
| o-Aminomethylphenylboronic acid-based diboronic acid (PDBA) | Fluorescent Probe | - | - | Selective for glucose | Reduced pKa due to intramolecular coordination, allowing function at physiological pH.[11] | [11] |
| Cyano-substituted diboronic acid (Mc-CDBA) | Fluorescent Probe | 7.1 x 10² | 1.37 µM | High selectivity for glucose | Electron-withdrawing cyano group lowers pKa and enhances sensitivity.[11] | [11] |
| Carboxy-substituted diboronic acid (Ca-CDBA) | Fluorescent Probe | 4.5 x 10³ | - | High selectivity for glucose | Exhibits a very high affinity for glucose. | [11] |
| Fluorinated diboronic acid | ¹⁹F NMR | - | 0.41 mM (in urine) | High selectivity in complex mixtures | Offers a distinct NMR signal upon glucose binding, enabling detection in complex media. | [5] |
| Azobenzene-boronic acid conjugate | Colorimetric Polymer | 54 (for polymer conjugate) | - | K(fru)/K(glu) ≈ 2 | Attaching to a polymer backbone enhances glucose affinity through multivalent binding. | [7][12] |
Note: The performance metrics presented are sourced from different studies and may have been determined under varying experimental conditions (e.g., pH, temperature, buffer composition). Direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow
The underlying principle of glucose sensing with phenylboronic acid derivatives involves a reversible covalent interaction. The signaling pathway and a typical experimental workflow for comparing these derivatives are illustrated in the diagrams below.
Caption: Signaling pathway for glucose sensing by phenylboronic acid.
Caption: Experimental workflow for comparing phenylboronic acid derivatives.
Experimental Protocols
Synthesis of Phenylboronic Acid Derivatives
The synthesis of functionalized phenylboronic acids often involves standard organic chemistry reactions. For polymerizable derivatives like 3-acrylamidophenylboronic acid (3-APBA), a common route is the acylation of the corresponding aminophenylboronic acid.
Example: Synthesis of 3-Acrylamidophenylboronic acid (3-APBA)
-
Dissolution: Dissolve 3-aminophenylboronic acid in an appropriate solvent (e.g., a mixture of acetone and aqueous sodium carbonate solution).
-
Acylation: Cool the solution in an ice bath and add acryloyl chloride dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed at low temperature for a specified time (e.g., 1-2 hours) and then warm to room temperature.
-
Quenching and Extraction: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized 3-APBA using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Glucose Sensing using a Hydrogel-based Sensor
This protocol describes a general procedure for evaluating the glucose response of a hydrogel incorporating a PBA derivative.
-
Hydrogel Preparation:
-
Prepare a prepolymerization solution containing the main monomer (e.g., acrylamide), a cross-linker (e.g., N,N'-methylenebisacrylamide), the PBA derivative (e.g., 3-APBA), and a photoinitiator (e.g., 2,2-diethoxyacetophenone) in a suitable solvent (e.g., DMSO).[13]
-
Degas the solution to remove oxygen, which can inhibit polymerization.
-
Pipette the solution into a mold (e.g., between two glass plates with a spacer) and expose it to UV light to initiate polymerization.[13]
-
After polymerization, carefully remove the hydrogel film and wash it extensively with deionized water to remove unreacted monomers and other impurities.
-
-
Equilibration:
-
Equilibrate the hydrogel sensor in a phosphate-buffered saline (PBS) solution (pH 7.4) for a sufficient time (e.g., 2-4 hours) to ensure it is fully swollen and stabilized under physiological conditions.[13]
-
-
Glucose Sensing Measurement:
-
Prepare a series of glucose solutions of varying concentrations in PBS (pH 7.4).
-
Immerse the equilibrated hydrogel in the first glucose solution and allow it to reach a new equilibrium state (e.g., 30-90 minutes).[13]
-
Measure the change in a specific property of the hydrogel. This could be:
-
Swelling Ratio: Determined by measuring the change in mass or dimensions of the hydrogel.
-
Optical Properties: For holographic or photonic crystal hydrogels, measure the shift in the diffracted wavelength using a spectrometer.[14] For optical diffuser-based sensors, measure the change in transmitted light intensity.[13]
-
-
Repeat the measurement for each glucose concentration.
-
To test for reversibility, cycle the hydrogel between a high glucose concentration solution and a glucose-free buffer.
-
Glucose Sensing using a Fluorescent Probe
This protocol outlines the general steps for assessing the glucose sensing capabilities of a fluorescent PBA derivative.
-
Probe and Analyte Preparation:
-
Prepare a stock solution of the fluorescent PBA derivative in a suitable solvent (e.g., DMSO or a water/methanol mixture).
-
Prepare a series of glucose solutions and solutions of potential interfering sugars (e.g., fructose, galactose) in a buffer at the desired pH (typically physiological pH 7.4).
-
-
Fluorescence Measurements:
-
In a cuvette, add a fixed concentration of the fluorescent probe to the buffer solution.
-
Record the initial fluorescence emission spectrum using a spectrofluorometer at the probe's optimal excitation wavelength.
-
Add aliquots of the glucose stock solution to the cuvette to achieve a range of final glucose concentrations.
-
After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.
-
A significant change in fluorescence intensity or a shift in the emission maximum upon glucose addition indicates a sensing response.[11]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F/F₀ or (F-F₀)/F₀) against the glucose concentration to generate a calibration curve.
-
Determine the binding constant (K) from the titration data using a suitable binding model (e.g., Benesi-Hildebrand plot).[11]
-
Calculate the limit of detection (LOD) based on the signal-to-noise ratio.
-
Repeat the experiment with other sugars to assess the selectivity of the probe.
-
Conclusion
Phenylboronic acid derivatives offer a versatile and promising platform for the development of next-generation glucose sensors. The ability to tune their properties through synthetic modification allows for the optimization of sensitivity, selectivity, and performance at physiological pH. Diboronic acid-based fluorescent probes, in particular, have demonstrated high affinity and selectivity for glucose. Hydrogel-based sensors incorporating PBA derivatives offer a robust framework for continuous monitoring applications. Further research focusing on the development of derivatives with lower pKa values and improved selectivity, along with their integration into wearable and implantable devices, will be crucial for translating these promising materials into clinically viable glucose monitoring solutions.
References
- 1. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. OPG [opg.optica.org]
Validation of 4-(Carboxyvin-2-YL)phenylboronic Acid-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(carboxyvin-2-YL)phenylboronic acid-based assays for the detection and quantification of sialylated glycoproteins against other commonly used analytical methods. The following sections detail the performance characteristics, experimental protocols, and underlying principles of these assays to assist researchers in selecting the most suitable method for their specific needs.
Introduction to this compound in Glycoprotein Analysis
This compound is a derivative of phenylboronic acid that has garnered attention in the field of glycomics and biopharmaceutical analysis. Its utility stems from the ability of the boronic acid moiety to form reversible covalent bonds with cis-diols present in saccharides, such as the glycerol side chain of sialic acids. This interaction allows for the selective recognition and quantification of glycoproteins, which play critical roles in various biological processes and are key quality attributes of many therapeutic proteins. The vinyl-carboxylic acid functional group can be utilized for immobilization onto sensor surfaces or for conjugation with reporter molecules, making it a versatile tool for assay development.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for sialylated glycoprotein analysis depends on factors such as sensitivity, specificity, throughput, and the nature of the sample. This section compares the performance of this compound-based assays with established techniques.
Table 1: Performance Comparison of Sialic Acid and Glycoprotein Quantification Methods
| Method | Analyte | Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| This compound-Based Fluorescent Assay | Sialylated Glycoproteins | Boronic acid-diol interaction, fluorescence detection | Estimated in the nanomolar range | Varies with assay format | High specificity for sialic acid, potential for high-throughput screening | Limited data on specific performance metrics, potential for matrix interference |
| Colorimetric Assay with 4-Mercaptophenylboronic Acid | Sialic Acid | Boronic acid-diol interaction, colorimetric detection | 48 µM[1][2] | 0.05 - 8 mM[1][2] | Simple, cost-effective, visual detection | Lower sensitivity compared to fluorescence or MS-based methods |
| ICP-MS with Biotinylated Phenylboronic Acid | Sialic Acid on Cells | Boronic acid-diol interaction, elemental mass spectrometry | 64-120 cells[3] | 170 - 11,000 cells[3] | Extremely high sensitivity and specificity | Requires specialized instrumentation, complex sample preparation |
| Fluorescent Probe (Rhodamine B-based Phenylboronic Acid) | Sialic Acid | Boronic acid-diol interaction, fluorescence "turn-on" | 10⁻⁷ M[4] | Not specified | High sensitivity, suitable for cellular imaging | May require specific probe synthesis, potential for photobleaching |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Sialic Acids | Chromatographic separation of labeled sialic acids | Picomole level | Wide dynamic range | Well-established, quantitative, capable of separating different sialic acid species | Time-consuming, requires derivatization, destroys the glycoprotein |
| Enzymatic Assays | Total Sialic Acid | Enzymatic release and subsequent colorimetric or fluorometric detection | Varies with kit | Wide dynamic range | High specificity due to enzymatic reactions | Indirect measurement, can be expensive, may not distinguish between different sialic acid linkages |
| Mass Spectrometry (MS) | Glycoproteins/Glycans | Mass-to-charge ratio determination | Femtomole to attomole range | Wide dynamic range | Provides detailed structural information (e.g., glycan composition, linkage analysis) | High initial instrument cost, complex data analysis |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the validation of a this compound-based assay and a standard alternative method.
Protocol 1: Validation of a this compound-Based Fluorescent Assay for Sialylated Glycoprotein Quantification
This protocol outlines the steps for validating a fluorescent assay using this compound immobilized on a solid support (e.g., magnetic beads or a microplate).
1. Preparation of Reagents:
- Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Wash Buffer: PBS with 0.05% Tween 20 (PBST).
- Binding Buffer: PBS, pH 7.4.
- Elution Buffer: 100 mM Sorbitol in PBS, pH 7.4.
- Fluorescently Labeled Sialylated Glycoprotein Standard: A well-characterized glycoprotein (e.g., Fetuin) labeled with a fluorescent dye (e.g., FITC).
- Non-sialylated Glycoprotein Control: Asialofetuin, for specificity assessment.
- This compound-functionalized support.
2. Immobilization of this compound (if not pre-activated):
- Follow the manufacturer's instructions for coupling the carboxylic acid group of the boronic acid derivative to the activated surface of the chosen support (e.g., amine-functionalized magnetic beads using EDC/NHS chemistry).
- Wash the functionalized support extensively with immobilization and wash buffers to remove any unbound reagent.
3. Assay Procedure:
- Prepare a serial dilution of the fluorescently labeled sialylated glycoprotein standard in the binding buffer.
- Add a fixed amount of the functionalized support to each well of a microplate.
- Add the glycoprotein standards and controls to the wells.
- Incubate for 1 hour at room temperature with gentle shaking to allow for binding.
- Wash the support three times with wash buffer to remove unbound glycoproteins.
- Elute the bound glycoproteins by adding the elution buffer and incubating for 15 minutes.
- Transfer the eluate to a new microplate and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
4. Validation Parameters:
- Linearity: Plot the fluorescence intensity against the concentration of the glycoprotein standard and determine the linear range and the coefficient of determination (R²).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculate the LOD and LOQ from the standard curve using established formulas (e.g., 3.3 * σ/S and 10 * σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve).
- Specificity: Analyze the binding of the non-sialylated glycoprotein control. A minimal signal is expected, demonstrating the specificity for sialic acid residues.
- Precision (Repeatability and Intermediate Precision): Analyze multiple replicates of at least three different concentrations of the standard on the same day (repeatability) and on different days with different analysts (intermediate precision). Calculate the relative standard deviation (%RSD).
- Accuracy (Recovery): Spike known amounts of the glycoprotein standard into a relevant sample matrix and calculate the percentage of recovery.
Protocol 2: Quantification of Sialic Acid by HPLC with Fluorescence Detection
This is a widely used reference method for the quantification of total sialic acid.
1. Release of Sialic Acids:
- Hydrolyze the glycoprotein sample with 2 M acetic acid at 80°C for 2 hours to release the sialic acids.
2. Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB):
- Add the DMB labeling reagent to the hydrolyzed sample.
- Incubate at 50°C for 3 hours in the dark to form a fluorescent derivative.
3. HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Detection: Fluorescence detector with excitation at ~373 nm and emission at ~448 nm.
- Quantification: Prepare a standard curve using known concentrations of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) standards that have been derivatized in the same manner. Integrate the peak areas of the sialic acids in the sample chromatogram and quantify using the standard curve.
Signaling Pathways and Experimental Workflows
The interaction between boronic acid and the cis-diol of a sialic acid residue on a glycoprotein is the fundamental principle behind these assays. This interaction can be transduced into a measurable signal through various mechanisms, such as fluorescence quenching or enhancement, color change, or a change in electrochemical potential.
Caption: General workflow for a boronic acid-based glycoprotein assay.
The following diagram illustrates the chemical interaction that forms the basis of the assay's specificity.
Caption: Reversible binding of boronic acid to the cis-diol of sialic acid.
Conclusion
Assays based on this compound offer a promising approach for the specific detection and quantification of sialylated glycoproteins. While they present advantages in terms of specificity and potential for high-throughput applications, a thorough validation against established methods such as HPLC is essential to ascertain their performance characteristics for a given application. The choice of assay will ultimately depend on the specific research or quality control question, required sensitivity, and available instrumentation. This guide provides a framework for researchers to make an informed decision and to design a robust validation plan for their chosen method.
References
- 1. A Schematic Colorimetric Assay for Sialic Acid Assay Based on PEG-Mediated Interparticle Crosslinking Aggregation of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 4-(Carboxyvin-2-YL)phenylboronic Acid vs. 4-Carboxyphenylboronic Acid in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-(Carboxyvin-2-YL)phenylboronic acid and 4-carboxyphenylboronic acid, two functionalized phenylboronic acid derivatives with significant potential in organic synthesis, drug delivery, and diagnostics. While both molecules share a common phenylboronic acid core, the presence of a carboxyvinyl group in the former introduces distinct properties that can be leveraged for specific applications.
Executive Summary
4-Carboxyphenylboronic acid (CPBA) is a well-established building block in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its ability to engage in Suzuki-Miyaura coupling has made it a valuable reagent for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.[1] Furthermore, the boronic acid moiety's affinity for diols has been extensively exploited in the development of drug delivery systems targeting sialic acid on cancer cells and in glucose-responsive sensors.[2][3]
This compound (CVPBA), also known as 4-(trans-2-Carboxyvinyl)phenylboronic acid, is a less-explored analogue.[4] Its key structural feature is the vinyl group, which extends the conjugation of the aromatic system and provides an additional reactive handle for polymerization or post-functionalization. This guide will explore the known attributes of both compounds and provide a comparative analysis of their potential performance in key applications, supported by general experimental protocols.
Molecular Structures and Properties
A fundamental understanding of the structural differences between these two molecules is crucial for appreciating their distinct chemical behaviors.
| Feature | This compound (CVPBA) | 4-Carboxyphenylboronic acid (CPBA) |
| Chemical Structure | HOOC-CH=CH-C₆H₄-B(OH)₂ | HOOC-C₆H₄-B(OH)₂ |
| Molecular Formula | C₉H₉BO₄ | C₇H₇BO₄ |
| Molecular Weight | 191.98 g/mol [4] | 165.94 g/mol [1] |
| Key Functional Groups | Boronic acid, Carboxylic acid, Alkene (Vinyl) | Boronic acid, Carboxylic acid |
| Solubility | Generally soluble in organic solvents and aqueous base. | Soluble in organic solvents and aqueous base. |
The extended π-system in CVPBA due to the vinyl group can influence its electronic properties, potentially affecting its reactivity in coupling reactions and its binding affinity in sensor applications. The vinyl group also presents an opportunity for further chemical modifications, such as addition reactions or polymerizations.
Comparative Performance in Key Applications
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Both CPBA and CVPBA can serve as the organoboron partner in these reactions.
4-Carboxyphenylboronic acid (CPBA): CPBA is widely used in Suzuki coupling reactions to introduce a carboxyphenyl group into a target molecule.[1] The reaction generally proceeds with high yields and tolerates a wide range of functional groups.[5]
This compound (CVPBA): While specific comparative studies are limited, the vinyl group in CVPBA is expected to influence the electronic nature of the boronic acid, which could affect the transmetalation step in the Suzuki catalytic cycle. The extended conjugation might slightly alter the reaction kinetics.[6] The vinyl group itself can also be a site for subsequent reactions.
Hypothetical Performance Comparison:
| Parameter | This compound (CVPBA) | 4-Carboxyphenylboronic acid (CPBA) |
| Reactivity | Potentially altered due to electronic effects of the vinyl group. | Well-established reactivity. |
| Yields | Expected to be comparable to CPBA under optimized conditions. | High yields are commonly reported. |
| Product Functionality | Introduces a carboxyvinylphenyl moiety, offering a site for further modification. | Introduces a carboxyphenyl moiety. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for a comparative study of CVPBA and CPBA in a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Boronic acid (CPBA or CVPBA) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2 M aqueous solution, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, the boronic acid, and the palladium catalyst.
-
Flush the flask with an inert gas.
-
Add the solvent mixture, followed by the aqueous base.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Logical Workflow for a Comparative Suzuki Coupling Experiment
Caption: Workflow for comparing the performance of CPBA and CVPBA in a Suzuki coupling reaction.
Drug Delivery and Targeting
Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is exploited for targeting sialic acid, which is often overexpressed on the surface of cancer cells.[3]
4-Carboxyphenylboronic acid (CPBA): CPBA has been successfully used to functionalize nanoparticles and other drug delivery systems for targeted delivery to cancer cells.[2] The carboxylic acid group provides a convenient handle for conjugation to the delivery vehicle.
This compound (CVPBA): CVPBA offers the same boronic acid for sialic acid binding and a carboxylic acid for conjugation. The extended conjugation and rigidity conferred by the vinyl group could potentially influence the binding affinity and kinetics with sialic acid. A comparative study would be necessary to quantify this effect.
Hypothetical Performance Comparison:
| Parameter | This compound (CVPBA) | 4-Carboxyphenylboronic acid (CPBA) |
| Targeting Moiety | Boronic acid for sialic acid binding. | Boronic acid for sialic acid binding. |
| Conjugation | Carboxylic acid allows for standard bioconjugation techniques. | Carboxylic acid allows for standard bioconjugation techniques. |
| Binding Affinity | Potentially altered due to electronic and steric effects of the vinyl group. | Established binding to sialic acid.[1] |
| Cellular Uptake | Requires experimental validation for comparison. | Demonstrated enhancement in cellular uptake in targeted systems.[2] |
Experimental Protocol: General Procedure for Evaluating Cellular Uptake
This protocol outlines a general method to compare the cellular uptake of drug delivery systems functionalized with CPBA and CVPBA.
Materials:
-
Cancer cell line overexpressing sialic acid (e.g., HeLa, MCF-7)
-
Fluorescently labeled nanoparticles (NPs)
-
CPBA-conjugated NPs and CVPBA-conjugated NPs
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with equivalent concentrations of fluorescently labeled CPBA-NPs and CVPBA-NPs. Include unconjugated NPs as a control.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells (for flow cytometry) or fix them (for fluorescence microscopy).
-
Quantify the cellular uptake by measuring the fluorescence intensity using a flow cytometer or by imaging with a fluorescence microscope.[7]
Signaling Pathway: Phenylboronic Acid-Mediated Cellular Targeting
Caption: Phenylboronic acid-mediated targeting of cancer cells overexpressing sialic acid.
Chemical and Biological Sensing
The diol-binding property of boronic acids makes them excellent candidates for the development of sensors for carbohydrates, such as glucose.
4-Carboxyphenylboronic acid (CPBA): CPBA has been incorporated into various sensing platforms, including fluorescent and electrochemical sensors, for the detection of glucose. The binding event with glucose alters the electronic properties or the environment of a reporter molecule, leading to a measurable signal.
This compound (CVPBA): The extended conjugation in CVPBA could be advantageous in fluorescent sensors, potentially leading to a larger shift in emission wavelength or a more significant change in quantum yield upon binding to glucose. This could result in a sensor with higher sensitivity or a better signal-to-noise ratio.
Hypothetical Performance Comparison:
| Parameter | This compound (CVPBA) | 4-Carboxyphenylboronic acid (CPBA) |
| Analyte Binding | Boronic acid binds to diols (e.g., glucose). | Boronic acid binds to diols (e.g., glucose). |
| Signal Transduction | Extended conjugation may enhance fluorescence-based sensing. | Established use in fluorescent and electrochemical sensors. |
| Sensitivity | Potentially higher sensitivity in fluorescent sensors. | Dependent on the specific sensor design. |
| Selectivity | Primarily for diols; selectivity for specific sugars depends on the overall sensor design. | Primarily for diols; selectivity for specific sugars depends on the overall sensor design. |
Experimental Protocol: General Procedure for a Fluorescence-Based Glucose Assay
This protocol describes a general method to compare the performance of CPBA and CVPBA in a fluorescence-based glucose sensing assay using a competitive binding approach with a fluorescent dye like Alizarin Red S (ARS).
Materials:
-
CPBA and CVPBA
-
Alizarin Red S (ARS)
-
Glucose solutions of varying concentrations
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare stock solutions of CPBA, CVPBA, and ARS in the buffer.
-
In a series of wells of a microplate, mix a fixed concentration of the boronic acid (CPBA or CVPBA) with a fixed concentration of ARS.
-
Add varying concentrations of glucose to the wells.
-
Incubate the mixtures for a set time to allow for equilibrium to be reached.
-
Measure the fluorescence intensity of the solutions at the appropriate excitation and emission wavelengths for the ARS-boronic acid complex.
-
Plot the change in fluorescence intensity as a function of glucose concentration to determine the binding affinity and detection limit for each boronic acid.
Logical Diagram for a Competitive Binding Assay
Caption: Principle of a competitive fluorescence assay for glucose using a boronic acid and a fluorescent dye.
Conclusion
Both this compound and 4-carboxyphenylboronic acid are valuable reagents for researchers in chemistry and drug development. CPBA is a well-characterized and widely utilized compound with a proven track record in Suzuki coupling, drug targeting, and sensing. CVPBA, while less studied, offers intriguing possibilities due to its extended conjugation and the presence of a reactive vinyl group. This structural modification may lead to enhanced performance in certain applications, particularly in the development of fluorescent sensors and functional polymers.
Direct comparative studies are needed to fully elucidate the quantitative differences in performance between these two molecules. The experimental protocols provided in this guide offer a starting point for such investigations. The choice between CVPBA and CPBA will ultimately depend on the specific requirements of the application, with CVPBA being a compelling option where the unique properties of the carboxyvinyl group can be advantageously exploited.
References
- 1. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Performance Evaluation: Sensors Based on 4-(Carboxyvinyl)phenylboronic Acid and Alternatives
This guide provides a comparative performance evaluation of sensors utilizing phenylboronic acid (PBA) derivatives for the detection of sialic acid and glucose. These sensors are critically assessed against established alternative technologies, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development engaged in the fields of diagnostics, bio-sensing, and glycomics.
A specific focus is placed on the role of 4-(trans-2-Carboxyvinyl)phenylboronic acid (also known as 4-(2-Carboxy-(E)-ethenyl)benzeneboronic acid). Literature and supplier information identify this molecule not as a standalone sensor, but as a crucial functional monomer.[1][2] Its vinyl and carboxylic acid groups allow it to be polymerized or conjugated, effectively serving as a linker to integrate the diol-recognizing boronic acid moiety into larger sensor constructs like hydrogels, polymers, or fluorescent probes.[3][4] While direct performance data for a sensor exclusively derived from this specific monomer is not extensively documented in available literature, this guide will evaluate the performance of representative sensors built upon the core phenylboronic acid recognition principle.
Signaling Pathways and Sensing Mechanisms
Phenylboronic acid-based sensors operate on the principle of reversible covalent bond formation with molecules containing cis-1,2 or -1,3 diols, a structural feature present in saccharides like glucose and sialic acid. This binding event can be translated into a measurable optical or electrical signal.
A common method for signal transduction in fluorescent sensors is the modulation of Photoinduced Electron Transfer (PET). In the unbound state, a nearby electron-donating group (like a tertiary amine) quenches the fluorescence of a fluorophore. Upon binding to a diol, the electron-withdrawing nature of the newly formed tetrahedral boronate ester suppresses this quenching effect, leading to a "turn-on" fluorescence signal.[5]
Performance Comparison for Sialic Acid Detection
Sialic acid is a key biomarker for various diseases, including cancer.[6] Phenylboronic acid-based fluorescent probes offer a method for its detection, which can be compared to traditional chemical assays.
Table 1: Performance Comparison of Sialic Acid Detection Methods
| Method | Sensor/Reagent Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| PBA Fluorescent Sensor | Phenylboronic Acid binding to sialic acid diols induces a change in fluorescence. | Typically in the low micromolar (µM) to nanomolar (nM) range.[7] | Varies by probe design, often spanning 1-2 orders of magnitude. | High sensitivity, suitable for live-cell imaging, enzyme-free.[8] | Potential interference from other saccharides, pH sensitivity. |
| Thiobarbituric Acid (TBA) Assay | Periodate oxidation of sialic acid followed by reaction with thiobarbituric acid to form a colored product.[9][10] | ~2-5 µM | 5 - 100 µM | Well-established, inexpensive. | Harsh acidic and heating conditions can destroy labile sialic acid modifications; interference from other sugars and lipids.[11] |
| HPLC / LC-MS | Chromatographic separation followed by detection (e.g., fluorescence or mass spectrometry). | Can reach picomolar (pM) to femtomolar (fmol) levels. | Wide, typically 3-4 orders of magnitude. | High specificity and accuracy, can distinguish between different sialic acid linkages. | Requires sample hydrolysis/derivatization, expensive instrumentation, time-consuming.[12] |
Experimental Protocols: Sialic Acid Detection
This protocol describes a general method for evaluating the fluorescence response of a PBA probe to sialic acid.
1. Reagent Preparation:
- Buffer Solution: Prepare a phosphate-buffered saline (PBS) or similar buffer at the desired physiological pH (e.g., pH 7.4).
- Probe Stock Solution: Prepare a concentrated stock solution of the PBA fluorescent probe (e.g., 1 mM) in a minimal amount of a compatible organic solvent like DMSO.
- Sialic Acid Stock Solution: Prepare a concentrated stock solution of N-acetylneuraminic acid (e.g., 10 mM) in the buffer solution.
2. Fluorescence Measurement:
- Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
- Set the excitation and emission wavelengths specific to the fluorophore of the PBA probe.
- Prepare a cuvette with a working solution of the probe (e.g., 5 µM) in the buffer. Ensure the final DMSO concentration is minimal (<1%) to prevent solvent effects.
- Record the baseline fluorescence of the probe solution.
- Add incremental amounts of the sialic acid stock solution to the cuvette, mixing thoroughly after each addition.
- Record the fluorescence spectrum after each addition, allowing the signal to stabilize.
- Plot the change in fluorescence intensity against the concentration of sialic acid to determine the linear range and limit of detection.
This protocol is based on the improved Warren method.[10]
1. Sample Preparation and Hydrolysis (for Total Sialic Acid):
- To 100 µL of sample, add 25 µL of Hydrolysis Reagent (e.g., a mild acid).
- Heat the mixture at 80°C for 30 minutes to release bound sialic acid. Cool to room temperature.
- Neutralize the sample as required by the specific kit or protocol.
2. Oxidation:
- To 50 µL of the hydrolyzed sample or standard, add 50 µL of Periodate Oxidant Solution (e.g., periodic acid in phosphoric acid).
- Incubate for 30 minutes at room temperature in the dark.
3. Color Reaction:
- Add 100 µL of Thiobarbituric Acid (TBA) solution.
- Heat the mixture in a boiling water bath (100°C) for 10 minutes. A pink color will develop.
- Cool the tubes immediately in an ice bath for 5 minutes.
4. Measurement:
- Add an organic solvent (e.g., DMSO or cyclohexanone) to extract the chromophore and stabilize the color.[12]
- Transfer the solution to a 96-well plate.
- Read the absorbance at 549 nm using a spectrophotometer.
- Quantify the sialic acid concentration by comparing the sample absorbance to a standard curve prepared with known concentrations of N-acetylneuraminic acid.
Performance Comparison for Glucose Detection
Enzyme-free glucose sensing is a major goal in diabetes management. PBA-based sensors offer a promising alternative to traditional enzyme-based methods.
Table 2: Performance Comparison of Glucose Detection Methods
| Method | Sensor Principle | Limit of Detection (LOD) | Linear Range | Response Time | Key Advantages | Key Disadvantages | | :--- | :--- | :--- | :--- | :--- | :--- | | PBA Fluorescent Sensor | PBA binding to glucose diols modulates fluorescence.[13] | 10 µM - 1 mM | Typically covers physiological range (e.g., 1-20 mM). | Seconds to minutes. | Reversible, enzyme-free, suitable for continuous monitoring. | Potential interference from other sugars (e.g., fructose), pH sensitivity.[14] | | PBA Electrochemical Sensor | PBA-glucose binding alters the electrochemical properties (potential, impedance) of a modified electrode.[15][16] | 20 µM - 0.5 mM | Covers physiological range. | Seconds to minutes. | Reversible, stable, can be miniaturized, low power. | Selectivity can be a challenge, requires a redox mediator in some designs.[7] | | Enzymatic (Glucose Oxidase) Assay | Glucose oxidase (GOx) catalyzes glucose oxidation, producing H₂O₂ which is detected colorimetrically or electrochemically.[5][17] | ~10-50 µM | 0.1 - 10 mM | Minutes. | Highly specific for β-D-glucose. | Irreversible reaction, enzyme can be denatured by temperature/pH changes, requires co-substrates (O₂). | | Near-Infrared (NIR) Spectroscopy | Measures the absorption or scattering of NIR light by glucose molecules in tissue or fluid. | High (mM range) | Dependent on calibration model. | Seconds. | Non-invasive. | Low sensitivity, complex calibration required, susceptible to physiological interference (temperature, hydration). |
Experimental Protocols: Glucose Detection
This protocol outlines the evaluation of a PBA-modified electrode using cyclic voltammetry (CV).
1. Electrode Preparation:
- Polish a glassy carbon or gold electrode with alumina slurry, then sonicate in ethanol and water to clean the surface.
- Modify the electrode surface by immobilizing the PBA derivative. This can be done via electropolymerization or by forming a self-assembled monolayer.
2. Electrochemical Measurement:
- Set up a three-electrode cell containing a buffer solution (e.g., PBS, pH 7.4) and a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). The three electrodes are the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- Record a baseline cyclic voltammogram (CV) by scanning the potential over a set range.
- Prepare a series of glucose solutions of known concentrations in the buffer.
- For each concentration, replace the buffer with the glucose solution, allow it to incubate with the electrode for a set time (e.g., 5-10 minutes), and record the new CV.[11]
- Analyze the changes in the CV parameters (e.g., peak current, peak separation) as a function of glucose concentration. These changes reflect the binding of glucose to the PBA on the electrode surface, which alters the electron transfer kinetics of the redox probe.
This protocol is a standard coupled enzyme assay for glucose determination.[17][18]
1. Reagent Preparation:
- Assay Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 6.0.
- Glucose Standard Solutions: Prepare a series of glucose standards (e.g., 0 to 10 mM) in the assay buffer.
- Chromogen-Enzyme Cocktail: Prepare a fresh solution containing:
- The assay buffer.
- Peroxidase (POD).
- A chromogenic substrate (e.g., o-dianisidine or ABTS).[18][19]
- Glucose Oxidase (GOx).
- The final concentrations should be optimized, but typical values are ~5-10 U/mL of GOx and ~1-2 U/mL of POD.
2. Assay Procedure:
- Pipette 50 µL of each glucose standard and unknown sample into separate wells of a 96-well plate.
- To each well, add 200 µL of the freshly prepared Chromogen-Enzyme Cocktail to start the reaction.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 15-30 minutes).
- The GOx will oxidize glucose, producing H₂O₂. The POD will use this H₂O₂ to oxidize the chromogen, resulting in a color change.
- Stop the reaction by adding a small volume of a strong acid (e.g., 2 M HCl) if necessary.
3. Measurement:
- Read the absorbance of each well at the wavelength appropriate for the chosen chromogen (e.g., 460 nm for oxidized o-dianisidine).[18]
- Generate a standard curve by plotting absorbance versus glucose concentration and use it to determine the glucose concentration in the unknown samples.
General Experimental Workflow
The evaluation of any new sensor typically follows a structured workflow, from initial characterization to validation in complex samples.
References
- 1. Boronic acid sensors with double recognition sites: a review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The thiobarbituric acid assay of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel One-Walled meso-Phenylboronic Acid-Functionalized Calix[4]pyrrole: A Highly Sensitive Electrochemical Sensor for Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic Assay: Glucose Oxidase [sigmaaldrich.com]
- 18. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 19. static.igem.org [static.igem.org]
A Comparative Guide to the Binding Affinity of 4-(Carboxyvin-2-YL)phenylboronic Acid for AmpC β-Lactamase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the binding affinity of 4-(Carboxyvin-2-YL)phenylboronic acid and alternative boronic acid derivatives as inhibitors of AmpC β-lactamase. Detailed experimental protocols and visual representations of the underlying mechanisms and workflows are included to support researchers in the fields of microbiology, enzymology, and medicinal chemistry.
Introduction to AmpC β-Lactamase and Boronic Acid Inhibitors
AmpC β-lactamases are a significant contributor to bacterial resistance against β-lactam antibiotics, such as penicillins and cephalosporins.[1] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotics ineffective. Consequently, there is a pressing need for potent and novel inhibitors of AmpC to combat antibiotic resistance.[1]
Boronic acids have emerged as a promising class of reversible, competitive inhibitors of serine β-lactamases, including AmpC.[1][2] They function by forming a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate hydrolysis.[1][3] The binding affinity of these inhibitors is a critical parameter for their development as therapeutic agents.
Quantitative Comparison of Binding Affinities
The binding affinity of this compound and several alternative phenylboronic acid derivatives for AmpC β-lactamase has been determined through enzyme inhibition assays. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, with lower Kᵢ values indicating tighter binding.
| Compound | Kᵢ (nM) for AmpC β-Lactamase |
| This compound | Not explicitly quantified in the provided search results, but its complex with AmpC is structurally characterized (PDB: 1KE0)[1][4] |
| 3-Nitrophenylboronic acid | 1100 |
| 4-Carboxyphenylboronic acid | 450 |
| Benzo[b]thiophene-2-boronic acid | 27 |
| Lead compound 1 (an aryl-boronic derivative) | 83 |
Note: The Kᵢ values are indicative of the inhibitor concentration required to produce half-maximum inhibition.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of AmpC inhibition by boronic acids and a typical experimental workflow for determining their binding affinity.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C9H9BO4 | CID 5288001 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(Carboxyvin-2-YL)phenylboronic Acid-Based Sensors: Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sensors based on 4-(Carboxyvin-2-YL)phenylboronic acid and its derivatives, with a focus on their cross-reactivity profiles. While specific data for this compound is limited, this document synthesizes available information on structurally similar phenylboronic acid-based sensors to offer valuable insights into their performance and potential applications in diagnostics and drug development.
Performance Comparison: Phenylboronic Acid-Based Sensors vs. Alternatives
Phenylboronic acid (PBA)-based sensors have emerged as a promising platform for the detection of saccharides and other cis-diol-containing molecules. Their primary advantage lies in their ability to bind reversibly with these targets, enabling continuous monitoring.[1] This contrasts with traditional enzymatic sensors, which, while highly selective, can suffer from instability and are not typically reusable.[2]
The selectivity of monoboronic acid-based sensors generally follows the order of fructose > galactose > mannose > glucose.[3] However, the rational design of bis-boronic acid sensors has led to significantly improved glucose selectivity.[3][4] The following table summarizes the performance of various phenylboronic acid-based sensors in comparison to a standard enzymatic glucose sensor, highlighting their binding affinities and selectivity for different monosaccharides.
Table 1: Performance Comparison of Various Glucose Sensors
| Sensor Type | Analyte | Binding Constant (Ka, M-1) | Selectivity (vs. Glucose) | Detection Method | Reference |
| Phenylboronic Acid (PBA) - Monoboronic | Fructose | 1000 | 15.9x | Fluorescence | [5] |
| Glucose | 63 | 1x | Fluorescence | [5] | |
| Galactose | 158 | 2.5x | Fluorescence | [5] | |
| Bis-boronic Acid | Glucose | 3981 | 1x | Fluorescence | [5] |
| Fructose | 316 | 0.08x | Fluorescence | [5] | |
| Galactose | 158 | 0.04x | Fluorescence | [5] | |
| Dibenzofuran-based diboronic acid | Glucose | 1472 | 1x | Fluorescence | [3] |
| Fructose | 34 | 0.02x | Fluorescence | [3] | |
| Galactose | 30 | 0.02x | Fluorescence | [3] | |
| Enzymatic (Glucose Oxidase) | Glucose | High | Highly Specific | Electrochemical | [6] |
| Fructose | Negligible | - | Electrochemical | [6] | |
| Galactose | Negligible | - | Electrochemical | [6] |
Cross-Reactivity with Common Interferents
A critical aspect of sensor performance is its susceptibility to interference from other molecules present in biological samples. Ascorbic acid and uric acid are common interferents that can affect the accuracy of electrochemical sensors.[7] Studies have shown that the interference from these molecules can be minimized through the use of permselective membranes like Nafion.[7] For phenylboronic acid-based sensors, the primary interferents are other saccharides with cis-diol moieties.
Table 2: Cross-Reactivity of Phenylboronic Acid-Based Sensors with Common Interfering Substances
| Sensor Type | Interferent | Concentration | Interference Level | Reference |
| Phenylboronic Acid-based | Fructose | Physiological | High (for monoboronic acids) | [3] |
| Galactose | Physiological | Moderate (for monoboronic acids) | [3] | |
| Ascorbic Acid | Physiological | Low to Moderate | [8][9] | |
| Uric Acid | Physiological | Low to Moderate | [8][9] |
Signaling Pathways and Experimental Workflows
The signaling mechanism of fluorescent phenylboronic acid-based sensors often relies on processes such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Internal Charge Transfer (ICT).[5][10] Upon binding of a saccharide to the boronic acid moiety, a change in the electronic properties of the molecule occurs, leading to a detectable change in the fluorescence signal.[11]
Caption: Signaling pathway of a fluorescent boronic acid-based sensor.
A systematic workflow is essential for evaluating the cross-reactivity of these sensors. This typically involves a series of experiments to determine the sensor's response to the target analyte in the presence of potential interferents.
Caption: Experimental workflow for assessing sensor cross-reactivity.
Experimental Protocols
Fluorescence Spectroscopy for Selectivity Assessment
This protocol outlines the steps to determine the selectivity of a fluorescent phenylboronic acid-based sensor for various monosaccharides.
Materials:
-
Fluorescent boronic acid-based sensor stock solution (e.g., 1 mM in DMSO).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Stock solutions of glucose, fructose, galactose, and other potential interferents (e.g., 1 M in PBS).
-
Fluorometer.
-
96-well microplate.
Procedure:
-
Prepare a working solution of the sensor in PBS (e.g., 10 µM).
-
To separate wells of the microplate, add the sensor working solution.
-
Add varying concentrations of the target analyte (e.g., glucose) to a set of wells to generate a calibration curve.
-
To other sets of wells containing the sensor solution, add varying concentrations of the interfering monosaccharides.
-
Incubate the plate at a constant temperature (e.g., 25 °C) for a specified time to allow for binding equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the sensor.
-
Plot the fluorescence intensity as a function of analyte concentration.
-
Calculate the binding constant (Ka) for each monosaccharide using a suitable binding model (e.g., Benesi-Hildebrand).
-
Determine the selectivity by calculating the ratio of the binding constants of the interfering analyte to the target analyte.
Electrochemical Impedance Spectroscopy for Cross-Reactivity
This protocol describes the use of Electrochemical Impedance Spectroscopy (EIS) to evaluate the interference of common substances on a boronic acid-based electrochemical sensor.
Materials:
-
Electrochemical workstation with EIS capability.
-
Three-electrode system (working, reference, and counter electrodes). The working electrode should be modified with the boronic acid sensor.
-
PBS, pH 7.4.
-
Stock solutions of glucose, ascorbic acid, and uric acid.
Procedure:
-
Immerse the three-electrode system in a PBS solution.
-
Record the baseline EIS spectrum over a defined frequency range (e.g., 0.1 Hz to 100 kHz) at a fixed potential.
-
Add a known concentration of the target analyte (glucose) to the PBS and record the EIS spectrum.
-
In a separate experiment, add a physiological concentration of the interfering substance (e.g., ascorbic acid or uric acid) to the PBS and record the EIS spectrum.
-
Finally, add both the target analyte and the interfering substance to the PBS and record the EIS spectrum.
-
Model the impedance data using an equivalent circuit to extract parameters such as charge transfer resistance (Rct).
-
The change in Rct in the presence and absence of the interferent indicates the level of interference. Calculate the percentage of interference based on the change in the sensor's response to the target analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Ascorbic acid and glucose can cause significant interference on quantitative measurement of biochemistry analytes in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of drug delivery systems with different boronic acids
For Researchers, Scientists, and Drug Development Professionals
The versatility of boronic acids has positioned them as a cornerstone in the development of sophisticated drug delivery systems. Their unique ability to form reversible covalent bonds with diols makes them ideal for creating stimuli-responsive and targeted therapeutic platforms. This guide provides a comparative analysis of drug delivery systems employing different boronic acids, with a focus on their efficacy in glucose-responsive and cancer-targeting applications. The information herein is supported by experimental data to aid in the selection and design of next-generation drug delivery vehicles.
I. Glucose-Responsive Drug Delivery Systems
Phenylboronic acid (PBA) and its derivatives are at the forefront of glucose-responsive drug delivery, primarily for the controlled release of insulin. The underlying mechanism hinges on the competitive binding of glucose to the boronic acid moieties within the drug carrier, leading to a structural change and subsequent release of the encapsulated drug. The efficacy of these systems is largely dictated by the pKa of the boronic acid, as this influences its affinity for glucose at physiological pH.
Quantitative Comparison of Insulin Release
The following table summarizes the glucose-responsive insulin release from nanoparticles functionalized with different phenylboronic acid derivatives. The data highlights how modifications to the PBA structure can tune the sensitivity and release profile of the delivery system.
| Boronic Acid Derivative | Nanoparticle System | Glucose Concentration (mg/mL) | Cumulative Insulin Release (%) after 24h | Reference |
| 3-Aminophenylboronic acid (APBA) | POSS-APBA Nanoparticles | 1.0 (Normal) | ~60 | [1] |
| 2.0 (Diabetic) | ~80 | [1] | ||
| 4-Fluorophenylboronic acid (FPBA) | Chitosan-FPBA Nanoparticles | 3.0 | >90 (after 9h) | [2] |
| Poly(VPBA-DMAEA-MEO5MA) | Microgels | 3.0 mM (~0.54) | 16.0 (after 48h) | [3] |
| 6.0 mM (~1.08) | 29.8 (after 48h) | [3] | ||
| 8.0 mM (~1.44) | 37.5 (after 48h) | [3] | ||
| 15.0 mM (~2.7) | 85.2 (after 48h) | [3] |
Experimental Workflow: Glucose-Responsive Insulin Release
The following diagram illustrates the typical workflow for evaluating the efficacy of a glucose-responsive insulin delivery system.
II. Cancer-Targeting Drug Delivery Systems
In the realm of oncology, boronic acid-based drug delivery systems are engineered to target sialic acid (SA), a sugar residue that is overexpressed on the surface of many cancer cells.[4] The affinity and specificity of the boronic acid for sialic acid are critical for effective tumor targeting and can be modulated by altering the chemical structure of the boronic acid.
Quantitative Comparison of Sialic Acid Binding Affinity
This table presents a comparison of the binding affinities (Ka) of different boronic acids to N-acetylneuraminic acid (a common sialic acid) at physiological and tumor-relevant acidic pH.
| Boronic Acid Derivative | Binding Affinity (Ka, M-1) at pH 7.4 | Binding Affinity (Ka, M-1) at pH 6.5 | Reference |
| Phenylboronic acid (PBA) | 25 ± 4 | - | [5] |
| Benzoxaborole | 110 ± 20 | - | [5] |
| 3-Propionamidophenylboronic acid | - | Lower than 5-BPA | [6][7] |
| 5-Boronopicolinic acid (5-BPA) | - | Significantly higher than 3-propionamidophenylboronic acid | [6][7] |
| 3-Pyridylboronic acid | ~100 | ~300 | [8] |
| 5-Pyrimidine boronic acid | ~200 | ~1000 | [8] |
Signaling Pathway: Sialic Acid-Targeted Delivery and Drug Action
The following diagram illustrates the proposed signaling pathway for a boronic acid-functionalized nanoparticle delivering doxorubicin or siRNA targeting Polo-like kinase 1 (PLK1) to a cancer cell.
III. Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate assessment of drug delivery system efficacy.
In Vitro Drug Release Assay (Dialysis Method)
This protocol is adapted for determining the release of a drug from nanoparticle formulations.[9][10]
-
Preparation of Dialysis Membrane:
-
Cut the dialysis tubing (e.g., regenerated cellulose, MWCO 12-14 kDa) to the desired length.
-
Treat the membrane according to the manufacturer's instructions to remove any preservatives.
-
Soak the treated membrane in the release medium overnight to ensure it is fully wetted.[9]
-
-
Loading the Sample:
-
Accurately weigh a specific amount of the drug-loaded nanoparticle formulation (e.g., 50 mg) and disperse it in a small volume of the release medium (e.g., 3 mL).[9]
-
Transfer the nanoparticle dispersion into the pre-treated dialysis bag.
-
Securely clamp both ends of the dialysis bag.
-
-
Release Study:
-
Place the sealed dialysis bag into a beaker containing a larger volume of the release medium (e.g., 200 mL), which acts as the receptor compartment.[9]
-
Maintain the system at a constant temperature (e.g., 37°C) and stir gently with a magnetic stirrer (e.g., 100 rpm).[9]
-
For glucose-responsive studies, prepare separate setups with release media containing different concentrations of glucose.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the receptor compartment.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Data Calculation:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug release versus time to obtain the drug release profile.
-
Cellular Uptake Assay (Flow Cytometry)
This protocol outlines a common method for quantifying the cellular uptake of fluorescently labeled nanoparticles.[11]
-
Cell Culture:
-
Seed the target cancer cells (e.g., HeLa, MCF-7) into 12-well plates at a density of 1 x 105 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[11]
-
-
Treatment:
-
Prepare the fluorescently labeled nanoparticle formulations in complete cell culture medium at the desired concentrations.
-
Remove the existing medium from the cells and add the medium containing the nanoparticles.
-
-
Incubation:
-
Incubate the cells with the nanoparticle formulations for various time points (e.g., 1, 4, 12, 24 hours).[11]
-
-
Cell Harvesting:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.[11]
-
Detach the cells from the plate using trypsin-EDTA.
-
-
Flow Cytometry Analysis:
-
Resuspend the detached cells in PBS containing 1% fetal bovine serum.
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of drug formulations.[11]
-
Cell Seeding:
-
Seed the target cancer cells into 96-well plates at a density of 5 x 103 cells/well and allow them to attach overnight.[11]
-
-
Drug Treatment:
-
Treat the cells with serial dilutions of the free drug and the drug-loaded nanoparticle formulations. Include untreated cells as a negative control and blank nanoparticles as a vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.[11]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11] During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Formazan Solubilization:
-
Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
References
- 1. Insulin smart drug delivery nanoparticles of aminophenylboronic acid–POSS molecule at neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Phenylboronic Acid-Based Microgels for Tunable Gate of Glucose-Responsive Insulin Release at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
- 7. Silencing of polo-like kinase (Plk) 1 via siRNA causes inhibition of growth and induction of apoptosis in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Stability of Functionalized Phenylboronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylboronic acids are indispensable reagents in organic synthesis and crucial components in the development of novel therapeutics and diagnostics. Their utility, however, is intrinsically linked to their stability. Understanding the factors that govern the stability of functionalized phenylboronic acids is paramount for reproducible experimental outcomes and the successful design of new chemical entities. This guide provides a comparative analysis of the stability of various functionalized phenylboronic acids, supported by experimental data and detailed methodologies.
Core Concepts in Phenylboronic Acid Stability
The stability of phenylboronic acids is primarily dictated by their susceptibility to two main degradation pathways: protodeboronation and oxidation . The propensity for a given phenylboronic acid to undergo degradation is highly dependent on the nature and position of substituents on the phenyl ring, as well as the experimental conditions such as pH and temperature.
Protodeboronation (Hydrolysis)
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene and boric acid. This process is a significant concern, particularly in aqueous media, and its rate is strongly influenced by pH.[1][2] The generally accepted mechanism involves the nucleophilic attack of a hydroxide ion on the boron atom, followed by protonation of the phenyl anion intermediate.
Oxidation
The boron center in phenylboronic acids is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[3] This oxidative degradation leads to the formation of phenols and boric acid, representing a critical pathway for the metabolic instability of boronic acid-containing drugs.[3]
Comparative Stability of Functionalized Phenylboronic Acids
The electronic properties of the substituents on the phenyl ring play a crucial role in modulating the stability of the C-B bond. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert distinct effects on the susceptibility of phenylboronic acids to protodeboronation and oxidation.
Influence of Substituents on Protodeboronation
The rate of protodeboronation is highly sensitive to the electronic nature of the substituents. Generally, electron-withdrawing groups tend to increase the rate of base-catalyzed protodeboronation by stabilizing the transient negative charge that develops on the aromatic ring during the reaction.[4] Conversely, electron-donating groups can decrease the rate of this degradation pathway.
The stability of various phenylboronic acids can be compared by their half-lives (t½) under specific pH conditions. The following table summarizes representative data on the hydrolytic stability of different functionalized phenylboronic acids.
| Phenylboronic Acid Derivative | Substituent | Position | Condition | Half-life (t½) | Reference |
| Phenylboronic acid | -H | - | pH 13, 70°C | ~ 1 day | [1] |
| 4-Methoxyphenylboronic acid | -OCH₃ | para | pH 7.4 | Slower hydrolysis than unsubstituted | [5] |
| 4-Chlorophenylboronic acid | -Cl | para | pH > 13, 70°C | ~ 1-10 hours | [6] |
| 3-Nitrophenylboronic acid | -NO₂ | meta | - | Generally stable under standard conditions | [7] |
| 4-Nitrophenylboronic acid | -NO₂ | para | - | Generally stable under standard conditions | |
| 2,6-Difluorophenylboronic acid | -F | ortho | pH > pKa, 70°C | ~ 10-100 minutes | [6] |
Note: The half-life values are approximate and collated from different studies, which may have slight variations in experimental conditions. Direct comparison should be made with caution.
Influence of Substituents on Oxidative Stability
The oxidative stability of phenylboronic acids is also significantly influenced by substituents. Depriving the boron of electron density can slow the rate-limiting 1,2-shift during oxidation.[3] For instance, the installation of a pendant carboxyl group that acts as an intramolecular ligand to the boron atom has been shown to dramatically increase resistance to oxidation.[3]
Experimental Protocols for Stability Assessment
Accurate assessment of the stability of functionalized phenylboronic acids requires robust and reproducible experimental protocols. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the intact phenylboronic acid from its degradation products, allowing for quantification of the parent compound over time under various stress conditions.
Objective: To quantify the degradation of a functionalized phenylboronic acid under specific pH, temperature, or oxidative conditions.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be 10-90% acetonitrile over 15 minutes.
Procedure:
-
Sample Preparation: Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Subject aliquots of the stock solution to the desired stress conditions (e.g., incubation in buffers of different pH at a constant temperature).
-
Time Points: At specified time intervals, withdraw an aliquot of the stressed sample, quench the degradation if necessary (e.g., by neutralization), and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the samples onto the HPLC system.
-
Data Analysis: Monitor the peak area of the parent phenylboronic acid at each time point. The rate of degradation can be determined by plotting the natural logarithm of the peak area versus time.
NMR Spectroscopy for Stability Monitoring
¹H and ¹¹B NMR spectroscopy are powerful tools for monitoring the degradation of phenylboronic acids in real-time. ¹¹B NMR is particularly informative as the chemical shift of the boron atom is sensitive to its coordination state (trigonal vs. tetrahedral).[8][9]
Objective: To monitor the conversion of a phenylboronic acid to its degradation products in solution.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a known concentration of the phenylboronic acid in a deuterated solvent (e.g., D₂O with a suitable buffer, or a mixture of an organic solvent and D₂O).
-
Initial Spectrum: Acquire an initial ¹H and ¹¹B NMR spectrum to serve as the time-zero reference.
-
Time-Course Monitoring: Acquire spectra at regular intervals while the sample is maintained under the desired stress conditions (e.g., constant temperature).
-
Data Analysis: Integrate the signals corresponding to the parent phenylboronic acid and its degradation products in both the ¹H and ¹¹B spectra. The relative integrals provide a quantitative measure of the degradation over time.
Visualizing Degradation Pathways and Experimental Workflows
Phenylboronic Acid Degradation Pathways
Caption: Primary degradation pathways of phenylboronic acids.
General Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of phenylboronic acids.
Conclusion
The stability of functionalized phenylboronic acids is a multifaceted issue governed by the interplay of electronic effects of the substituents and the surrounding chemical environment. A thorough understanding of the degradation pathways and the implementation of robust analytical methodologies are essential for researchers in organic synthesis and drug development. This guide provides a foundational framework for comparing the stability of different phenylboronic acid derivatives and for designing experiments to assess their stability profiles accurately. By carefully considering the factors outlined herein, scientists can make more informed decisions in the selection and application of these versatile chemical entities.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Techniques for Confirming the Conjugation of 4-(Carboxyvin-2-YL)phenylboronic acid
For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules like 4-(Carboxyvin-2-YL)phenylboronic acid to target biomolecules is a critical step. Confirmation of this covalent bond formation is essential for the validation of subsequent experiments and the overall success of the therapeutic or diagnostic agent. This guide provides a comparative analysis of key spectroscopic techniques used to verify this conjugation, complete with experimental data from analogous compounds and detailed protocols.
Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a reaction frequently exploited for targeting carbohydrates on cell surfaces or other biomolecules.[1][2] The conjugation of this compound results in the formation of a boronate ester, leading to distinct and measurable changes in its spectroscopic signature.
Primary Spectroscopic Confirmation Methods
The most common and effective methods for confirming the formation of a boronate ester from a phenylboronic acid (PBA) derivative are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural changes that occur during conjugation. Both ¹H (proton) and ¹¹B (boron) NMR are highly informative.
¹H NMR Spectroscopy The key diagnostic feature in ¹H NMR is the disappearance of the signal corresponding to the two acidic protons of the boronic acid group (-B(OH)₂).[3] These protons are often broad and their chemical shift can be solvent-dependent. Upon successful conjugation and formation of a boronate ester, this signal vanishes. Additionally, shifts in the aromatic and vinyl proton signals of the phenylboronic acid moiety can be observed due to the change in the electronic environment.
¹¹B NMR Spectroscopy ¹¹B NMR provides direct insight into the hybridization state of the boron atom.[4] A free, trigonal (sp²) boronic acid typically shows a signal at a specific chemical shift. Upon forming a tetrahedral (sp³) boronate ester with a diol, the boron atom becomes more shielded, resulting in a significant upfield shift in the ¹¹B NMR spectrum.[5] This technique is particularly useful for monitoring the equilibrium and kinetics of boronate ester formation.[4][5]
Table 1: Expected NMR Chemical Shifts for this compound Before and After Conjugation
| Nucleus | Species | Expected Chemical Shift (δ, ppm) | Key Observation |
| ¹H | Unconjugated PBA | ~8.0 (broad s, 2H, -B(OH)₂) | Disappearance of the -B(OH)₂ signal[3] |
| Conjugated Boronate Ester | Signal absent | ||
| ¹¹B | Unconjugated PBA (sp²) | ~28-30 ppm | Upfield shift of ~15-20 ppm[5] |
| Conjugated Boronate Ester (sp³) | ~5-15 ppm | Change indicates sp² to sp³ transition |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve ~5 mg of the purified conjugate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Unconjugated this compound should be run as a control under identical conditions.
-
¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the broad -B(OH)₂ peak in the starting material.
-
¹¹B NMR Acquisition : If available, use a quartz NMR tube to avoid background signals from borosilicate glass.[5] Acquire the spectrum with appropriate parameters for ¹¹B nuclei.
-
Data Analysis : Process the spectra and compare the spectrum of the conjugate to that of the unconjugated starting material. Look for the disappearance of the B(OH)₂ protons in the ¹H spectrum and the characteristic upfield shift in the ¹¹B spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, providing a fingerprint of the functional groups present. Conjugation of the boronic acid leads to predictable changes in the vibrational spectrum.
The most significant changes occur in the regions associated with O-H and B-O stretching. The broad O-H stretching band of the boronic acid disappears upon ester formation. Concurrently, new B-O-C stretching bands appear, and the B-O stretching frequency of the boronic acid itself will shift.
Table 2: Key FT-IR Vibrational Frequencies Before and After Conjugation
| Functional Group | Vibration Type | Unconjugated PBA (cm⁻¹) | Conjugated Boronate Ester (cm⁻¹) | Key Observation |
| O-H | Stretch (broad) | ~3200-3600 | Absent | Disappearance of the broad O-H band[6] |
| B-O | Asymmetric Stretch | ~1350-1400 | Shifted (position varies) | Shift and change in band shape |
| B-O-C | Stretch | Absent | ~1020-1150 | Appearance of new ester linkage bands[3] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation : Prepare samples of both the unconjugated boronic acid and the purified conjugate as KBr pellets or as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation.
-
Background Collection : Collect a background spectrum of the empty sample compartment.
-
Sample Analysis : Place the sample in the spectrometer and collect the spectrum, typically over a range of 4000–400 cm⁻¹.[6]
-
Data Analysis : Compare the two spectra, focusing on the O-H stretching region (3200-3600 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹) for changes in B-O and the appearance of B-O-C bands.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the final conjugate. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used, depending on the nature of the molecule conjugated to the boronic acid (e.g., small molecule vs. large protein). The primary confirmation is an increase in the molecular weight corresponding to the addition of the this compound moiety, minus the mass of the water molecules lost during ester formation.
A known challenge with the mass spectrometry of boronic acids is their tendency to form cyclic trimers (boroxines), which can complicate spectral interpretation.[7] However, under appropriate ESI-MS conditions, the desired molecular ions can be readily identified.[8]
Table 3: Mass Spectrometry Data for Conjugation Confirmation
| Parameter | Unconjugated Species | Conjugated Species | Key Observation |
| Molecular Ion Peak (m/z) | M₁ (Analyte) + M₂ (PBA) | [M₁ + M₂ - 2H₂O + H]⁺ or [M₁ + M₂ - 2H₂O - H]⁻ | A mass shift confirming covalent bond formation and loss of water. |
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation : Dissolve the purified conjugate in a suitable solvent compatible with mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid).[9] Prepare a control sample of the unconjugated target molecule.
-
Instrumentation : Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC step can help purify the sample before it enters the mass spectrometer.
-
Ionization : Employ ESI in either positive or negative ion mode. Boronate esters can often be detected in negative mode due to the anionic nature of the tetrahedral boron center.[9]
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak of the conjugate. Compare this with the mass of the starting material to confirm the expected mass increase.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The vinylphenyl group in this compound is a chromophore with a characteristic absorbance maximum (λ_max). The extent of π-electron conjugation in this system is sensitive to its chemical environment.[10]
Upon conjugation, the formation of the boronate ester can alter the electronic structure of the phenylboronic acid, potentially leading to a shift in the λ_max (either a bathochromic/red shift or a hypsochromic/blue shift) and/or a change in the molar absorptivity.[11] This technique is less definitive than NMR or MS but serves as a rapid and straightforward preliminary check.
Table 4: Expected UV-Vis Spectroscopy Changes Upon Conjugation
| Parameter | Unconjugated PBA | Conjugated Boronate Ester | Key Observation |
| λ_max | Specific to the molecule | Shifted (e.g., ± 5-20 nm) | A consistent shift in the absorbance maximum[11] |
| Molar Absorptivity (ε) | Specific to the molecule | May increase or decrease | A change in the peak intensity |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare dilute solutions of the unconjugated boronic acid and the conjugate in a UV-transparent solvent (e.g., ethanol, water, or buffer) using quartz cuvettes.
-
Blank Measurement : Use the solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition : Measure the absorbance of each sample across a relevant wavelength range (e.g., 200-400 nm).[12]
-
Data Analysis : Compare the λ_max and absorbance intensity of the conjugate to the starting material.
Workflow and Data Relationship
The following diagrams illustrate the typical experimental workflow for confirming conjugation and the logical relationship between the data obtained from each spectroscopic technique.
Caption: Experimental workflow for conjugation and confirmation.
Caption: Logical relationship of spectroscopic evidence.
Comparison of Techniques
| Technique | Information Provided | Sensitivity | Throughput | Key Advantage | Main Limitation |
| NMR | Definitive structural information, atomic connectivity | Moderate | Low | Provides unambiguous structural proof of bond formation[3] | Requires relatively large amounts of pure sample; complex for large biomolecules |
| FT-IR | Presence/absence of key functional groups | Moderate | High | Fast, simple, and excellent for tracking functional group changes[6] | Provides indirect structural evidence; spectra can be complex |
| MS | Molecular weight of the conjugate | High | High | Confirms the correct mass of the final product; requires minimal sample[7] | Does not provide structural isomer information; boroxine formation can interfere[7] |
| UV-Vis | Changes in the electronic system | High | Very High | Very fast, simple, and non-destructive; good for initial screening | Non-specific; shifts can be small and influenced by environmental factors[11] |
References
- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 4-(Carboxyvin-2-YL)phenylboronic acid and its associated waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives.
Step-by-Step Disposal Procedure
This compound, like other boronic acid derivatives, must be treated as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in a designated, sealed container for solid hazardous waste.
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.
-
Aqueous waste streams can be neutralized if institutional procedures permit. Boronic acids can form boronate salts under basic conditions, which may alter their solubility and reactivity.[2] Always consult with your institution's environmental health and safety (EHS) office before neutralization.
-
-
Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. Collect this solvent rinse as liquid hazardous waste.
-
Secondary Decontamination: For thorough decontamination, a basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium hydroxide) can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This rinsate should also be collected as liquid hazardous waste.
-
Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should be collected as hazardous waste as well.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
